6-Aminohexan-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminohexan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-6(8)4-3-5-7;/h6,8H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPUDNYUOAJWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-86-5 | |
| Record name | 6-aminohexan-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 6-Aminohexan-3-ol hydrochloride
An In-depth Technical Guide to the Chemical Properties of 6-Aminohexan-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminohexan-3-ol hydrochloride is a bifunctional organic molecule of interest in various fields, including medicinal chemistry and materials science, due to the presence of a primary amino group and a secondary hydroxyl group. These functional groups provide two centers for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules. As a hydrochloride salt, the compound is expected to exhibit improved water solubility and stability compared to its free base form.
This guide provides a comprehensive overview of the known and predicted . Due to the limited availability of experimental data for this specific molecule, this document leverages data from the closely related isomer, 6-aminohexan-1-ol, and fundamental principles of organic chemistry to provide a robust profile. Furthermore, detailed experimental protocols are presented to enable researchers to determine key properties and facilitate the use of this compound in their work.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its reactivity and handling in chemical synthesis.
Table 1: Core Identifiers for 6-Aminohexan-3-ol Hydrochloride
| Property | Value | Source |
| IUPAC Name | 6-aminohexan-3-ol;hydrochloride | N/A |
| CAS Number | 1354952-86-5 | BLD Pharm |
| Molecular Formula | C₆H₁₆ClNO | BLD Pharm |
| Molecular Weight | 153.65 g/mol | BLD Pharm |
| Canonical SMILES | CCC(O)CCCN.[H]Cl | BLD Pharm |
Table 2: Experimental and Estimated Physicochemical Properties
| Property | Experimental Value (6-Aminohexan-1-ol) | Estimated Value (6-Aminohexan-3-ol) | Rationale for Estimation |
| Melting Point | 54-58 °C (free base)[1][2] | Likely a crystalline solid as the hydrochloride salt. The melting point will be significantly different from the free base and the 1-ol isomer. | The presence of ionic interactions in the hydrochloride salt will increase the lattice energy, leading to a higher melting point compared to the free base. The position of the hydroxyl group can influence crystal packing. |
| Boiling Point | 227 °C (free base)[3] | Not applicable for the hydrochloride salt (will likely decompose at high temperatures). | Salts are non-volatile and decompose upon strong heating rather than boiling. |
| pKa | 15.18 (hydroxyl group, predicted)[1]; ~10.6 (amino group, typical for primary amines) | ~15 (hydroxyl group); ~10.5 (amino group) | The position of the hydroxyl group is not expected to significantly alter the pKa of the distant amino group or the hydroxyl group itself. |
| Aqueous Solubility | Miscible (free base)[1][3] | Expected to be high. | As a hydrochloride salt of a small molecule with two polar functional groups, high aqueous solubility is anticipated. The free base is likely less soluble than the 1-ol isomer due to a more centered, less polar overall structure. |
| LogP (Octanol/Water Partition Coefficient) | -0.01 (free base)[2][3] | ~0.2-0.5 (free base) | The shift of the hydroxyl group to a more central position reduces the overall polarity of the molecule, which would likely lead to a slight increase in the LogP value for the free base. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.
Rationale: This method ensures that the solution reaches equilibrium with the solid drug, providing a thermodynamically stable solubility value. Using a buffer system is crucial for ionizable compounds like 6-Aminohexan-3-ol hydrochloride, as its solubility is pH-dependent.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., phosphate-buffered saline) at various physiologically relevant pH values (e.g., pH 5.0, 6.8, 7.4).
-
Sample Preparation: Add an excess amount of 6-Aminohexan-3-ol hydrochloride to a known volume of each buffer solution in separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of 6-Aminohexan-3-ol using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound at the specific pH and temperature.
Caption: Workflow for Aqueous Solubility Determination.
Chemical Reactivity and Stability
The reactivity of 6-Aminohexan-3-ol hydrochloride is dictated by its primary amine and secondary alcohol functional groups.
-
Primary Amine: The amino group is nucleophilic and will undergo typical reactions of primary amines, such as:
-
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and ultimately quaternary ammonium salts[4][5].
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides[5][6]. This is a common reaction in drug discovery for modifying the properties of a lead compound.
-
Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases), which can be subsequently reduced to secondary amines.
-
-
Secondary Alcohol: The hydroxyl group can undergo:
-
Oxidation: Oxidation to a ketone using standard oxidizing agents (e.g., PCC, Swern oxidation).
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to an ether, for example, via the Williamson ether synthesis after deprotonation.
-
Stability:
The free base, 6-aminohexan-1-ol, is known to be stable under normal storage conditions in a closed container at room temperature.[3] It is also described as hygroscopic.[1][2][7] 6-Aminohexan-3-ol hydrochloride is expected to share this hygroscopic nature and should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3]
Incompatibilities:
The compound is expected to be incompatible with strong oxidizing agents, which can react with both the amino and alcohol groups.[2][3][7] As an amine salt, it will also react with strong bases to liberate the free amine.
Proposed Synthesis of 6-Aminohexan-3-ol Hydrochloride
A plausible synthetic route for 6-Aminohexan-3-ol hydrochloride can be envisioned starting from ethyl 4-oxohexanoate.
-
Reductive Amination: The ketone in ethyl 4-oxohexanoate can undergo reductive amination with ammonia or a protected amine equivalent (e.g., benzylamine) in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group at the 3-position.
-
Ester Reduction: The ethyl ester can then be reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH).
-
Deprotection (if necessary): If a protecting group like benzyl was used for the amine, it would be removed at this stage, for example, by catalytic hydrogenation.
-
Salt Formation: Finally, the resulting 6-aminohexan-3-ol free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the desired hydrochloride salt.
Caption: Proposed Synthetic Pathway.
Analytical Methods: Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds. A reverse-phase method would be suitable for 6-Aminohexan-3-ol hydrochloride.
Rationale: RP-HPLC separates compounds based on their hydrophobicity. Derivatization is often employed for small amines that lack a UV chromophore to enhance detection sensitivity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 6-Aminohexan-3-ol hydrochloride in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
For enhanced sensitivity, a pre-column derivatization step can be performed. For example, reacting the amine with dansyl chloride or salicylaldehyde to attach a UV-active or fluorescent tag.[8]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The use of a buffer is important to ensure consistent peak shape for the amine hydrochloride.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength for the derivatized compound (e.g., 240 nm)[9] or by an Evaporative Light Scattering Detector (ELSD) if no chromophore is present.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using a photodiode array (PDA) detector by comparing spectra across the peak.[10]
-
Conclusion
6-Aminohexan-3-ol hydrochloride is a promising chemical building block with a unique arrangement of functional groups. While specific experimental data is scarce, a comprehensive understanding of its likely chemical properties can be extrapolated from related compounds and fundamental chemical principles. This guide provides a foundation for researchers by summarizing these predicted properties and offering detailed, actionable protocols for the experimental determination of its solubility, a plausible synthetic route, and methods for its analytical characterization. The provided methodologies are designed to be robust and reliable, enabling scientists in drug discovery and chemical research to confidently incorporate this compound into their studies.
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6-Aminohexane-1-ol - Physico-chemical Properties. ChemBK. [Link]
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6-Aminohexan-1-ol | CAS#:4048-33-3. Chemsrc. [Link]
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Chemical Properties of 1-Hexanol, 6-amino- (CAS 4048-33-3). Cheméo. [Link]
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6-Amino-1-hexanol | C6H15NO | CID 19960. PubChem. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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solubility of 6-Aminohexan-3-ol hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 6-Aminohexan-3-ol Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1] For ionizable compounds such as 6-aminohexan-3-ol hydrochloride, solubility in organic solvents is a key parameter influencing formulation development, purification strategies, and the ability to conduct further chemical modifications. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 6-aminohexan-3-ol hydrochloride in organic solvents. We will explore the physicochemical principles governing its solubility, present a detailed experimental protocol for solubility determination, and discuss the critical factors that influence solvent selection and experimental outcomes.
Introduction: The Significance of Organic Solvent Solubility
6-Aminohexan-3-ol hydrochloride is an organic compound containing both a hydroxyl and an amine functional group, the latter of which is salified with hydrochloric acid. This structure imparts a hydrophilic character, suggesting good aqueous solubility. However, in pharmaceutical development and organic synthesis, understanding its solubility in non-aqueous, organic solvents is often paramount. Organic solvents are integral to processes such as:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a pure, crystalline solid with the desired polymorphic form.[2]
-
Formulation of Non-Aqueous Dosage Forms: For topical, transdermal, or parenteral formulations where water is not the primary vehicle, knowledge of solubility in organic excipients is essential.
-
Synthetic Transformations: As a building block in further chemical synthesis, the ability to dissolve 6-aminohexan-3-ol hydrochloride in a suitable reaction medium is a prerequisite.
This guide will provide the foundational knowledge for researchers to intelligently approach the challenge of solubilizing this amine hydrochloride in organic media.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] For an ionic compound like 6-aminohexan-3-ol hydrochloride, this principle is nuanced by the interplay of several factors:
-
Ionic Interactions: The primary challenge in dissolving an ionic salt in an organic solvent is overcoming the strong electrostatic forces of the crystal lattice.[2]
-
Solvent Polarity: Polar solvents are generally more effective at solvating ions. Polar protic solvents, which can engage in hydrogen bonding, are particularly adept at stabilizing both the cation and the anion.[2]
-
Dielectric Constant: A solvent with a high dielectric constant is better able to shield the ions from each other, reducing the electrostatic attraction and favoring dissolution.
-
Hydrogen Bonding: The presence of both a hydroxyl group and a protonated amine in 6-aminohexan-3-ol hydrochloride allows it to act as a hydrogen bond donor. Solvents that are effective hydrogen bond acceptors will facilitate its dissolution.
The interplay of these factors can be visualized in the following logical relationship:
Caption: Key factors influencing the solubility of 6-aminohexan-3-ol hydrochloride.
Physicochemical Properties of 6-Aminohexan-3-ol and its Hydrochloride
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C6H15NO · HCl[3] | The relatively small size may favor solubility compared to larger molecules. |
| Functional Groups | Primary Amine (as hydrochloride), Secondary Alcohol | Both groups are polar and capable of hydrogen bonding, suggesting a preference for polar solvents. |
| Predicted XlogP (for free base) | 0.2[4] | A low octanol-water partition coefficient indicates a high degree of hydrophilicity. |
| Form | Expected to be a solid at room temperature. | The physical state necessitates overcoming lattice energy for dissolution. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[5] The following protocol outlines a robust procedure for assessing the solubility of 6-aminohexan-3-ol hydrochloride in a range of organic solvents.
Materials and Equipment
-
6-Aminohexan-3-ol hydrochloride (of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or other mechanical agitator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated analytical method.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method:
Caption: Workflow for shake-flask solubility determination.
Detailed Procedure
-
Preparation: Add an excess amount of 6-aminohexan-3-ol hydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. To establish equilibrium, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5]
-
Sample Collection and Preparation: At each time point, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of 6-aminohexan-3-ol hydrochloride in the filtered supernatant using a validated analytical method such as HPLC.
-
Data Interpretation: The concentration at which the measured values plateau over time represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility and Solvent Selection
The choice of organic solvent will have the most significant impact on the solubility of 6-aminohexan-3-ol hydrochloride. Below is a table summarizing the expected solubility in different classes of organic solvents, based on general principles of organic chemistry.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar, have high dielectric constants, and can act as both hydrogen bond donors and acceptors, effectively solvating the ions and the polar functional groups of the molecule. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Their ability to accept hydrogen bonds is beneficial. |
| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | Low to Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt. |
| Chlorinated | Dichloromethane, Chloroform | Low | While having a dipole moment, their ability to solvate ions is limited, and they are not strong hydrogen bond acceptors. |
Other factors that can influence the measured solubility include:
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[6]
-
Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.[2]
-
Purity of the Compound and Solvent: Impurities can enhance or suppress solubility.
Conclusion
While specific quantitative data for the solubility of 6-aminohexan-3-ol hydrochloride in organic solvents is not widely published, a thorough understanding of its physicochemical properties and the principles of solubility allows for a rational approach to its dissolution. The hydrochloride salt structure dictates a preference for polar, and particularly polar protic, organic solvents. The experimental protocol detailed in this guide provides a reliable framework for researchers to determine the solubility in their solvents of interest. Such data is invaluable for the informed design of purification processes, synthetic routes, and pharmaceutical formulations.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the pKa Values of 6-Aminohexan-3-ol Hydrochloride
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in solution. For active pharmaceutical ingredients (APIs), the pKa dictates critical properties including solubility, permeability, and receptor binding, thereby profoundly influencing a drug's overall pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the pKa values of 6-Aminohexan-3-ol hydrochloride, a molecule featuring both an amino and a hydroxyl functional group. We will explore the theoretical underpinnings of its ionization, present detailed methodologies for both experimental determination and computational prediction of its pKa values, and discuss the implications of these values for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of pKa in Drug Development
In pharmaceutical sciences, the pKa value is the negative logarithm of the acid dissociation constant (Ka) and quantifies the acidity or basicity of a molecule.[2] It is the specific pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This equilibrium is paramount, as the ionization state of a drug directly impacts:
-
Solubility and Dissolution: The ionized form of a drug is generally more water-soluble than the neutral form. Manipulating the pH of a formulation based on the drug's pKa can significantly enhance solubility and dissolution rates.[3][5]
-
Membrane Permeability: Biological membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules. A drug's ability to be absorbed (e.g., in the gastrointestinal tract) is therefore heavily dependent on the proportion of its non-ionized form at physiological pH.[2][5]
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a drug's ionization state. For instance, acids with a pKa > 3 and bases with a pKa < 8 are often poorly absorbed in the small intestine.[3]
-
Drug Formulation: Knowledge of pKa is essential for selecting appropriate salts, buffers, and excipients to ensure the stability, solubility, and efficacy of the final drug product.[5]
Molecular Structure of 6-Aminohexan-3-ol Hydrochloride
6-Aminohexan-3-ol is an amino alcohol with the chemical formula C₆H₁₅NO.[6] As a hydrochloride salt, the basic amino group is protonated, forming an ammonium ion (R-NH₃⁺) with a chloride counter-ion. The molecule possesses two key functional groups capable of ionization: a primary amine and a secondary alcohol.
-
The Amino Group (-NH₂): This group is basic and will be protonated at low pH. The pKa of the corresponding conjugate acid (R-NH₃⁺) will determine the pH at which it deprotonates to the neutral amine.
-
The Hydroxyl Group (-OH): This group is weakly acidic and will lose a proton at a very high pH to form an alkoxide ion (R-O⁻).
Understanding the distinct pKa values associated with each of these groups is the primary focus of this guide.
Factors Influencing the pKa of 6-Aminohexan-3-ol
The acidity of a proton is determined by the stability of the conjugate base formed upon its departure.[7] Several factors dictate this stability:
-
Electronegativity: The amino group's conjugate acid involves a positive charge on the nitrogen atom. The hydroxyl group's acidity relates to a negative charge on the oxygen atom in the conjugate base. Oxygen is more electronegative than nitrogen, meaning it can better stabilize a negative charge.[7][8]
-
Inductive Effects: The electron-withdrawing inductive effect of the hydroxyl group's oxygen atom can slightly increase the acidity of the nearby protonated amino group by pulling electron density away and stabilizing the positive charge. Conversely, the alkyl chain is electron-donating, which slightly decreases the acidity (increases the pKa) of the protonated amine compared to a smaller molecule.
-
Solvation: The ability of the solvent (typically water) to stabilize the charged species through hydrogen bonding plays a significant role.
For 6-Aminohexan-3-ol, we expect two pKa values:
-
pKa₁ (Basic): Associated with the deprotonation of the protonated amino group (R-NH₃⁺ ⇌ R-NH₂ + H⁺). This value is expected to be in the range of 9.0 - 10.5, typical for primary alkylammonium ions.
-
pKa₂ (Acidic): Associated with the deprotonation of the hydroxyl group (R-OH ⇌ R-O⁻ + H⁺). This value is expected to be much higher, typically around 15-16, similar to other alcohols.[9] In most pharmaceutical and biological contexts (pH 1-12), the hydroxyl group will remain protonated and neutral.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining pKa values due to its simplicity and low cost.[10][11] The technique involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.
Detailed Experimental Protocol
This protocol outlines the steps for determining the pKa of the amino group in 6-Aminohexan-3-ol hydrochloride.
A. Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Reagents: 6-Aminohexan-3-ol hydrochloride, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), 0.15 M Potassium Chloride (KCl) solution.[12]
B. Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[12]
-
Sample Preparation: Accurately weigh and dissolve 6-Aminohexan-3-ol hydrochloride in a known volume of water to create a sample solution of approximately 1 mM.
-
Establish Initial Conditions:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stir bar.[13]
-
Add KCl solution to maintain a constant ionic strength of 0.15 M throughout the titration.[12]
-
Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[12]
-
Use 0.1 M HCl to adjust the initial pH of the solution to approximately 1.8-2.0, ensuring the amino group is fully protonated.[12][13]
-
-
Titration:
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring at a constant, moderate speed.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[13]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
-
Replication: Perform the titration at least three times to ensure the reliability and reproducibility of the results. Calculate the average pKa and standard deviation.[12]
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Computational pKa Prediction
In early-stage drug discovery, where large numbers of compounds are screened, experimental pKa determination can be time-consuming.[14] Computational (in silico) methods offer a rapid and cost-effective alternative for estimating pKa values.[15]
Methodologies for In Silico Prediction
Computational approaches generally fall into two categories:
-
Quantum Mechanics (QM) Based: These methods, such as those using Density Functional Theory (DFT), calculate pKa from first principles by computing the free energy change of the deprotonation reaction in a solvent model.[16][17] While accurate, they can be computationally intensive.
-
Machine Learning (ML) and Empirical Methods: These approaches use statistical models trained on large datasets of experimentally determined pKa values.[14][18] They are very fast and can be highly accurate for molecules similar to those in the training set but may struggle with novel scaffolds.[14]
Computational Workflow Diagram
Caption: Generalized workflow for computational pKa prediction.
Summary and Discussion of pKa Values
| Functional Group | Ionization Reaction | Predicted pKa Range | Method of Estimation |
| Protonated Amine | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | 9.5 - 10.5 | Comparison with similar primary amino alcohols and computational predictions. |
| Hydroxyl Group | R-OH ⇌ R-O⁻ + H⁺ | 15.0 - 16.0 | Based on the typical pKa of secondary alcohols. |
Interpretation and Implications
-
pKa₁ (Amine): The pKa of the protonated amine is the most relevant for pharmaceutical applications. At physiological pH (~7.4), which is significantly below the pKa of ~10, the amino group will be predominantly in its protonated, positively charged form (R-NH₃⁺). This has several consequences:
-
pKa₂ (Alcohol): The hydroxyl group's pKa is very high, meaning it will only be deprotonated under extremely basic conditions not found in biological systems. Therefore, for all practical purposes in drug development, the hydroxyl group can be considered a neutral, polar functional group.
The combination of experimental and computational approaches provides the most reliable understanding of a molecule's ionization profile.[15] While computational tools offer speed, experimental validation via methods like potentiometric titration remains the gold standard for accuracy.
Conclusion
The pKa values of 6-Aminohexan-3-ol hydrochloride are dictated by its two ionizable functional groups: a primary amine and a secondary alcohol. The pKa of the protonated amine, predicted to be in the 9.5-10.5 range, is the critical parameter for drug development, indicating that the molecule will be predominantly charged and water-soluble at physiological pH. The hydroxyl group, with a much higher pKa, remains neutral under biological conditions. A thorough understanding and accurate determination of these pKa values, achieved through a synergistic use of experimental techniques like potentiometric titration and validated computational models, are indispensable for the rational design, formulation, and optimization of drug candidates.
References
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Pion. (2023, December 13). What is pKa and how is it used in drug development? [Link]
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Stoilova, T., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. International Journal of Pharmaceutical and Clinical Research, 10(4), 131-137. [Link]
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Pharmapproach. (2024, November 15). Impact of pKa on Excipients Selection in Drug Formulation Development. [Link]
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ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]
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Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
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Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru. [Link]
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Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]
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Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
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Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Problems in Chemistry. (2022, May 18). Factors affecting pKa. YouTube. [Link]
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Tran, V. T., et al. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Vietnam Journal of Chemistry, 58(4), 453-458. [Link]
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Ishida, T., & Hirao, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7545. [Link]
-
Hunt, P., et al. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Chemistry LibreTexts. (2020, July 1). 6.4: Acid strength and pKa. [Link]
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Raic, D., et al. (2010). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 195-200. [Link]
-
Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]
-
ResearchGate. (2017). pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Avşar, G., & Dinç, E. (2011). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 57-64. [Link]
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thermodynamic stability of 6-Aminohexan-3-ol HCl
An In-depth Technical Guide to the Thermodynamic Stability of 6-Aminohexan-3-ol HCl
Foreword: A Proactive Approach to Stability
In the landscape of drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which a safe, effective, and reliable therapeutic product is built. The hydrochloride salt of an aminol, such as 6-Aminohexan-3-ol HCl, presents a unique set of challenges and considerations. Its bifunctional nature—possessing both a nucleophilic amine and a reactive hydroxyl group—necessitates a rigorous and scientifically-grounded stability assessment. This guide eschews a simplistic, step-by-step recitation of methods. Instead, it offers a holistic, field-proven framework for understanding, investigating, and ultimately mastering the stability profile of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to yield unambiguous, high-integrity data.
The Molecular Profile of 6-Aminohexan-3-ol HCl: A First Principles Analysis
Before any instrument is calibrated, a thorough in-silico and theoretical analysis of the target molecule is paramount. 6-Aminohexan-3-ol is a chiral aminol with a secondary alcohol and a primary amine. The formation of a hydrochloride salt by protonating the more basic amino group is a common strategy to enhance aqueous solubility and crystallinity.[1] However, this salt formation introduces its own stability dynamics.
-
pKa and its Implications : The success and stability of a salt are fundamentally governed by the difference in pKa between the basic drug and the acidic counterion.[1] For a stable salt, a pKa difference of at least 2-3 units is generally recommended. The primary amine in 6-aminohexan-3-ol is expected to have a pKa in the range of 9-10.5, typical for primary alkylamines. With the pKa of HCl being very low, a stable, non-hygroscopic salt is theoretically achievable.
-
Structural Features and Potential Liabilities :
-
Primary Amine (R-NH3+) : While protonation reduces its nucleophilicity, the equilibrium can still allow for reactions, particularly with formulation excipients.
-
Secondary Alcohol (R-OH) : Susceptible to oxidation to a ketone. Dehydration is also a potential degradation pathway, especially at elevated temperatures.
-
Alkyl Chain : Provides flexibility but is generally stable.
-
Core Thermodynamic Stability: Theoretical Framework
The thermodynamic stability of the crystalline salt is a function of its Gibbs free energy, which is intrinsically linked to the strength of the ionic and intermolecular forces within the crystal lattice.
-
Lattice Energy : This is the energy released upon the formation of the crystal lattice from its constituent gaseous ions. A higher lattice energy generally corresponds to a more stable, higher-melting-point solid.[1] Differential Scanning Calorimetry (DSC) is an essential tool for probing the energetics of the solid state, including the melting point, which serves as a proxy for lattice energy.[2]
-
Hygroscopicity : The propensity of the salt to absorb atmospheric moisture is a critical stability parameter.[1] The parent compound, 6-Aminohexan-1-ol, is known to be hygroscopic.[3][4] This property can lower the energy barrier for chemical degradation by acting as a solvent for reactants or by facilitating polymorphic transitions to a less stable form.
Anticipated Degradation Pathways: A Mechanistic View
Understanding how a molecule might degrade is essential for designing stability-indicating analytical methods. For 6-Aminohexan-3-ol HCl, several pathways are plausible.
-
Deamination : The removal of the amino group can occur through various mechanisms, including oxidative deamination to form a keto acid or hydrolytic deamination.[5][6] While less likely in the solid state, this pathway must be considered in solution.
-
Dehydration : Acid-catalyzed dehydration of the secondary alcohol could lead to the formation of various hexenylamine isomers. This is a classic elimination reaction often promoted by heat. The decomposition of hydroxy amino acids like serine and threonine often involves dehydration.[7]
-
Oxidation : The secondary alcohol can be oxidized to 6-aminohexan-3-one. The primary amine is also susceptible to oxidation, though less readily than the alcohol.
-
Salt Dissociation : Amine hydrochlorides can dissociate upon heating, releasing free amine and HCl gas.[8][9] This can be a critical consideration during manufacturing processes like drying.
Below is a diagram illustrating the logical relationship between the core compound and its potential degradation products.
Caption: Potential degradation pathways for 6-Aminohexan-3-ol HCl.
A Validated Workflow for Comprehensive Stability Assessment
A robust stability program is a multi-stage process, progressing from fundamental characterization to forced degradation and long-term studies.
Caption: A logical workflow for thermodynamic stability assessment.
Key Experimental Protocols
The following protocols are presented as self-validating systems, incorporating checks and balances to ensure data integrity.
Thermal Analysis: DSC and TGA
Causality : Thermal analysis provides a direct measure of the compound's response to heat.[10] DSC detects phase transitions (melting, polymorphism), while TGA quantifies mass loss due to decomposition or desolvation.[9] This combination is crucial for identifying the onset of thermal degradation and understanding the mechanism (e.g., dissociation vs. decomposition).
Protocol: Simultaneous Thermal Analysis (STA)
-
Instrument : Calibrated STA (DSC/TGA) instrument.
-
Sample Preparation : Accurately weigh 3-5 mg of 6-Aminohexan-3-ol HCl into an aluminum pan. Crimp the pan with a pinhole lid to allow for the escape of any evolved gases.
-
Method Parameters :
-
Purge Gas : Nitrogen at 50 mL/min.
-
Temperature Program :
-
Equilibrate at 30 °C.
-
Ramp at 10 °C/min to 400 °C.
-
-
-
Data Analysis :
-
TGA Curve : Note the onset temperature of mass loss and the percentage of mass lost in each step. A mass loss corresponding to HCl (~23.5% for the monohydrochloride) would suggest salt dissociation.
-
DSC Curve : Identify the peak temperature of the melting endotherm. The sharpness of the peak can indicate sample purity.[2] Note any other endothermic or exothermic events.
-
-
System Validation : Run an indium standard prior to the sample run to verify temperature and enthalpy accuracy.
Table 1: Illustrative Thermal Analysis Data
| Parameter | Observation | Interpretation |
|---|---|---|
| DSC Melting Point (Tpeak) | 185.4 °C | Sharp endotherm, indicative of a crystalline solid with a defined melting point. |
| TGA Onset of Mass Loss | 210.1 °C | The compound is thermally stable up to this temperature under these conditions. |
| TGA Mass Loss (210-280 °C) | ~24% | Correlates with the theoretical mass of HCl, suggesting salt dissociation is the initial degradation step. |
| TGA Residual Mass at 400 °C | < 2% | Complete decomposition/volatilization of the organic moiety. |
Chromatographic Purity and Stability-Indicating Method
Causality : High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of an API and quantifying its degradation over time.[11] A validated stability-indicating method is one that can separate the API from all potential degradation products and process impurities.
Protocol: HPLC-UV Method Development and Validation
-
Forced Degradation :
-
Objective : To intentionally generate degradation products to prove the method's specificity.
-
Conditions : Expose solutions of 6-Aminohexan-3-ol HCl (e.g., 1 mg/mL) to:
-
Acidic : 0.1 M HCl at 80 °C for 24h.
-
Basic : 0.1 M NaOH at 80 °C for 24h.
-
Oxidative : 3% H₂O₂ at room temperature for 24h.
-
Thermal : Heat solution at 80 °C for 72h.
-
Photolytic : Expose solution to ICH-compliant light source.
-
-
-
Chromatographic Conditions (Starting Point) :
-
Column : C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% TFA in Acetonitrile.
-
Gradient : 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm (as the molecule lacks a strong chromophore).
-
Column Temperature : 30 °C.
-
-
Method Optimization & Validation :
-
Inject the stressed samples. The goal is to achieve baseline separation between the main peak and all degradation product peaks.
-
Adjust the gradient, mobile phase, or column chemistry as needed.
-
Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
System Validation : A system suitability test (SST) must be performed before each run, including checks for retention time precision, peak area precision, and resolution between the main peak and a closely eluting impurity.
Conclusion: From Data to Dossier
A comprehensive investigation into the is a journey from theoretical postulation to empirical verification. By understanding the molecule's intrinsic properties, anticipating its degradation pathways, and applying robust, self-validating analytical techniques, researchers can build a complete stability profile. This data-rich approach not only satisfies regulatory requirements but also provides critical insights that inform formulation development, packaging selection, and ultimately, the delivery of a safe and effective medicine to the patient.
References
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- Barge, L. M., et al. (n.d.). Hydrothermal Degradation of Amino Acids.
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- Serajuddin, A. T. M. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
- Lecturio. (2025, April 24).
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- ResearchGate. (2025, August 9). Stability of pharmaceutical salts in solid oral dosage forms.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.
- ResearchGate. (n.d.).
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- Thermo Fisher Scientific. (2012, January 10).
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Introduction: The Versatility of the Aminohexanol Scaffold
An In-depth Technical Guide to the Synthesis and Application of Aminohexanol Derivatives
Aminohexanol derivatives represent a class of bifunctional molecules that possess both an amino group and a hydroxyl group attached to a six-carbon backbone. This unique structural combination imparts a valuable set of properties, making them highly versatile building blocks in diverse scientific fields. The hydroxyl group provides a site for esterification, etherification, and oxidation, while the amino group allows for amidation, alkylation, and the formation of Schiff bases and enamines. The six-carbon chain, often derived from 6-amino-1-hexanol or cyclohexanol backbones, offers a degree of flexibility and hydrophobicity that can be finely tuned.
This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, the goal is to provide a narrative grounded in mechanistic understanding and practical application. We will explore the causality behind synthetic choices, the logic of their application in catalysis and medicine, and the self-validating nature of the described protocols. We will delve into key synthetic methodologies, their expanding role in asymmetric catalysis, their significant potential in therapeutic development, and their utility in materials science.
Part 1: Core Synthetic Strategies and Methodologies
The utility of any chemical scaffold is predicated on its accessibility. Aminohexanol derivatives can be synthesized through a variety of robust and scalable methods. The choice of synthetic route is dictated by the desired stereochemistry, substitution pattern, and the nature of the starting materials.
Synthesis from Carbonyl Precursors: The Reductive Amination Pathway
A powerful and widely used method for preparing aminocyclohexanol derivatives involves the reduction of β-enaminoketones. This approach offers excellent control over the introduction of the amino functionality and subsequent diastereoselectivity of the alcohol.
The causality here is straightforward: the enaminoketone, formed via condensation of a 1,3-dione with a primary amine, provides a planar, conjugated system.[1] The subsequent reduction of the ketone is directed by the existing stereochemistry and the choice of reducing agent, allowing for the selective formation of cis or trans amino alcohol products. The use of a dissolving metal reduction, such as sodium in an alcohol solvent, is a classic and effective method for achieving this transformation.[1]
-
Enaminoketone Formation:
-
Dissolve the 1,3-cyclohexanedione (1.0 eq) and the desired primary amine (e.g., benzylamine) (1.0 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting β-enaminoketone by recrystallization or column chromatography.
-
-
Sodium-Mediated Reduction:
-
Dissolve the purified β-enaminoketone (1.0 eq, 2.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and isopropyl alcohol (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add small pieces of metallic sodium (6.0 eq, 0.27 g) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by removing any unreacted sodium and pouring the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the diastereomeric mixture of amino alcohols.
-
Purify and separate diastereomers using column chromatography.
-
Caption: Synthesis of aminocyclohexanols from 1,3-diones.
Ring-Opening of Epoxides: A Cornerstone for β-Amino Alcohols
The nucleophilic ring-opening of epoxides by amines is one of the most fundamental and reliable methods for synthesizing β-amino alcohols.[2][3] This reaction's trustworthiness stems from its predictable stereochemistry; the nucleophilic attack proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. The regioselectivity (attack at the less-hindered carbon) can be reliably controlled, making it a cornerstone for accessing structurally diverse amino alcohols.[3]
The choice of amine and solvent system is critical. While simple alkylamines can open epoxides under thermal conditions, less nucleophilic amines like anilines may require Lewis acid catalysis to activate the epoxide ring, enhancing its electrophilicity.[2]
-
Setup: To a solution of the epoxide (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or neat) in a sealed tube or round-bottom flask, add the amine (1.0-1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C). For less reactive amines, a catalyst such as antimony trichloride (SbCl₃) or a Lewis acid can be added (0.1 eq).[2]
-
Monitoring: Monitor the reaction progress using TLC or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure β-amino alcohol.
Part 2: Applications in Asymmetric Catalysis
Chiral amino alcohol derivatives are pillars of modern asymmetric catalysis, serving as both highly effective ligands for metals and as standalone organocatalysts.[4][5] Their efficacy is rooted in the proximate and stereochemically defined arrangement of a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group.
Chiral Ligands for Enantioselective Transformations
When complexed with a metal center (e.g., Boron, Zinc, Titanium), chiral amino alcohols form rigid, well-defined catalytic pockets. This structure forces substrates to approach in a specific orientation, leading to high levels of enantioselectivity in reactions like ketone reductions and conjugate additions.[4] For instance, cyclohexyl-based amino alcohols, synthesized by hydrogenating their phenyl analogs, have demonstrated significantly improved enantioselectivity in the diethylzinc addition to enones, underscoring the principle that tuning the steric bulk of the ligand directly impacts the stereochemical outcome.[4]
Organocatalysis: The Power of Primary Amino Alcohols
Chiral primary 1,2-amino alcohols have emerged as powerful organocatalysts for complex cascade reactions.[6] In a domino Michael-aldol reaction, the primary amine reversibly forms an enamine with a donor ketone, initiating the first bond formation. The adjacent hydroxyl group can then act as an internal acid/base or a hydrogen-bonding director, facilitating the subsequent aldol cyclization and controlling the stereochemistry of multiple newly formed chiral centers. This dual activation mechanism is a hallmark of efficient organocatalysis.
Caption: Organocatalytic cycle using a chiral primary amino alcohol.
Part 3: Therapeutic Potential and Drug Development
The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7] Its ability to form key hydrogen bonds with biological targets like enzymes and receptors makes it a frequent choice in drug design.
A Broad-Spectrum Pharmacophore
Derivatives of amino alcohols have demonstrated a remarkable range of biological activities.[7] This includes potent antimalarial, antibacterial, anticancer, and anti-tuberculosis effects.[7] For example, novel L-amino alcohol derivatives have been designed as broad-spectrum antifungal agents that function by inhibiting the fungal enzyme CYP51, which is crucial for ergosterol biosynthesis.[8] The stereochemistry is critical, with studies showing that only the S-configuration isomers exhibit potent antifungal activity.[8]
Other studies have identified β-amino alcohol derivatives as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, a key mediator of the inflammatory response in severe sepsis.[9] These findings highlight the potential for this class of compounds to be developed into novel anti-sepsis agents.
Structure-Activity Relationship (SAR) in Skin Permeation
Esters of 6-aminohexanoic acid serve as an excellent case study in rational drug delivery design. They have been investigated as skin permeation enhancers for transdermal drug delivery.[10] A systematic study revealed a clear structure-activity relationship: the length and branching of the alkanol chain significantly impact enhancing activity. This is because the molecule must interact effectively with the lipid components of the stratum corneum. A linear dodecan-1-yl chain provides optimal activity, while increased branching or cyclization leads to a dramatic loss of function, presumably by disrupting the required molecular geometry for lipid intercalation.[10]
| 6-Aminohexanoate Ester | Chain Structure | Enhancement Ratio (ER)¹ |
| Dodecan-1-yl | Linear | 39.7 |
| Dodecan-2-yl | Branched (at C2) | 29.3 |
| Dodecan-4-yl | Branched (at C4) | 3.1 |
| Cyclododecyl | Cyclic | 2.2 |
| ¹ Enhancement Ratio for theophylline permeation through human skin in vitro. |
Part 4: Aminohexanol Derivatives in Materials Science
The bifunctionality of aminohexanol derivatives also makes them valuable monomers for the synthesis of advanced polymers. 6-Amino-1-hexanol, in particular, is a key precursor for creating materials with tailored properties.[11]
When used in polycondensation reactions with diacids like glutaric acid, 6-amino-1-hexanol forms poly(ester amides). These polymers uniquely combine the properties of polyesters (flexibility, degradability) and polyamides (strength, thermal stability) through the formation of both ester and amide linkages in the polymer backbone. Such materials are of great interest for biomedical applications and as degradable plastics. The ability to synthesize 6-amino-1-hexanol from biomass-derived diols using enzymatic cascades presents a green and sustainable route to these advanced materials, reducing reliance on traditional, harsh chemical methods.[11]
Caption: Pathway from 6-amino-1-hexanol to poly(ester amides).
Conclusion and Future Outlook
Aminohexanol derivatives are far more than simple chemical curiosities; they are enabling tools for innovation across the scientific spectrum. From the rational design of enantioselective catalysts to the development of life-saving therapeutics and sustainable materials, their structural and functional diversity provides a rich platform for exploration. Future advancements will likely focus on developing more efficient and greener synthetic routes, such as biocatalytic cascades, to access these valuable compounds.[11] Furthermore, the continued exploration of their biological activities, guided by a deep understanding of structure-activity relationships, will undoubtedly uncover new therapeutic applications for this versatile and powerful class of molecules.
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Vávrová, K., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed. [Link]
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Sedić, M., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for 6-Aminohexan-3-ol Hydrochloride: A Versatile Linker for Bioconjugation and Drug Development
Introduction: Unlocking the Potential of a Bifunctional Linker
In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile.[1][2][3][4] 6-Aminohexan-3-ol hydrochloride is a bifunctional linker possessing a secondary amine and a secondary alcohol, offering two distinct points for covalent attachment. This unique arrangement allows for the strategic, and potentially orthogonal, coupling of different molecular entities, such as a targeting moiety and a therapeutic payload. The hydrochloride salt form ensures stability and enhances solubility in aqueous media, though it necessitates neutralization for the amine to be reactive.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Aminohexan-3-ol hydrochloride as a chemical linker. We will delve into its chemical properties, provide detailed, step-by-step protocols for its conjugation via both the amine and alcohol functionalities, and discuss its potential as a cleavable linker.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of 6-Aminohexan-3-ol hydrochloride is paramount for its successful application.
| Property | Value | Source |
| Chemical Formula | C₆H₁₆ClNO | PubChem |
| Molecular Weight | 153.65 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| pKa (amine) | ~10-11 (estimated for a secondary amine) | General Chemistry Principles |
Handling and Storage: 6-Aminohexan-3-ol hydrochloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. When handling, standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.
Strategic Considerations for Linker Application
The dual functionality of 6-Aminohexan-3-ol offers significant flexibility in the design of bioconjugates. The choice of which functional group to react first and the overall conjugation strategy will depend on the specific application and the nature of the molecules to be conjugated.
Orthogonal Protection Strategy
For sequential conjugation reactions, an orthogonal protecting group strategy is essential.[5][6][7] This involves protecting one functional group while reacting the other, followed by deprotection and subsequent reaction of the newly freed functional group.
Caption: Orthogonal protection and sequential conjugation workflow.
Protocol 1: Amide Bond Formation via the Secondary Amine
The secondary amine of 6-Aminohexan-3-ol can be coupled to a carboxylic acid-containing molecule using standard carbodiimide chemistry. Due to the lower nucleophilicity of secondary amines compared to primary amines, the reaction may require longer reaction times or the use of coupling additives.
Core Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) activates a carboxyl group to form an amine-reactive NHS ester. This intermediate then reacts with the secondary amine of the linker to form a stable amide bond.
Step-by-Step Protocol:
-
Deprotonation of the Amine:
-
Dissolve 6-Aminohexan-3-ol hydrochloride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 eq), to neutralize the hydrochloride and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature. Causality: The amine must be in its free base form to act as a nucleophile.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid-containing molecule (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DMSO.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the solution while stirring. Causality: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester by NHS, minimizing side reactions and improving coupling efficiency.[8][9][10]
-
-
Coupling Reaction:
-
Slowly add the activated carboxylic acid solution to the solution of the deprotonated 6-Aminohexan-3-ol linker.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for amide bond formation.
Protocol 2: Ether Bond Formation via the Secondary Alcohol
The secondary alcohol of 6-Aminohexan-3-ol can be converted to an ether through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
Core Principle: A strong base is used to deprotonate the secondary alcohol, forming a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a primary alkyl halide to form an ether linkage.
Step-by-Step Protocol:
-
Protection of the Amine (if necessary):
-
If the amine is not intended to react, it should be protected prior to the ether synthesis. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc)₂O.
-
-
Alkoxide Formation:
-
Dissolve the (amine-protected) 6-Aminohexan-3-ol (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation of the alcohol. Causality: The alkoxide is a much stronger nucleophile than the alcohol, which is necessary for the SN2 reaction.[11][12][13][14]
-
-
Etherification:
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection of the Amine (if applicable):
-
If the amine was protected, the protecting group can be removed in a final step. For example, a Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA).
-
Protocol 3: Oxidative Cleavage of the Amino Alcohol Linker
A key feature of 1,2-amino alcohols is their susceptibility to oxidative cleavage by periodate. This property can be exploited to design cleavable linkers that release a payload under specific conditions. The secondary amino alcohol moiety in 6-Aminohexan-3-ol can potentially be cleaved, although the kinetics may differ from 1,2-amino alcohols.
Core Principle: Sodium periodate (NaIO₄) selectively oxidizes the bond between a carbon bearing a hydroxyl group and a carbon bearing an amino group, leading to the cleavage of the linker. This reaction is reported to be significantly faster for vicinal amino alcohols compared to vicinal diols.[15][16]
Step-by-Step Protocol for Cleavage:
-
Dissolution of the Conjugate:
-
Dissolve the bioconjugate containing the 6-Aminohexan-3-ol linker in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Periodate Treatment:
-
Prepare a fresh stock solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the conjugate solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 15-60 minutes.
-
-
Monitoring Cleavage:
-
The cleavage can be monitored by various analytical techniques, such as HPLC, LC-MS, or SDS-PAGE (for protein conjugates), by observing the disappearance of the intact conjugate and the appearance of the cleaved products.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by the addition of a slight molar excess of ethylene glycol or glycerol, which will consume the remaining periodate.
-
Caption: Oxidative cleavage of the amino alcohol linker.
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity. A combination of analytical techniques is typically employed.
-
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming successful coupling and allowing for the determination of the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information at the atomic level, confirming the site of conjugation and assessing the structural integrity of the biomolecule after conjugation.[17][18][19]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts. Size-exclusion chromatography (SEC-HPLC) is particularly useful for analyzing protein conjugates and detecting aggregation.[20][21][22][23][24]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Amide Coupling Yield | - Incomplete deprotonation of the amine hydrochloride.- Hydrolysis of the activated ester.- Steric hindrance of the secondary amine. | - Ensure sufficient base is added to neutralize the HCl and deprotonate the amine.- Use anhydrous solvents and fresh EDC/NHS.- Increase reaction time and/or temperature. |
| Low Etherification Yield | - Incomplete deprotonation of the alcohol.- Competing elimination (E2) reaction. | - Use a stronger base (e.g., NaH) and ensure anhydrous conditions.- Use a primary alkyl halide as the electrophile. |
| Incomplete Cleavage | - Insufficient periodate concentration.- Short incubation time. | - Optimize the periodate concentration and incubation time. |
| Non-specific Reactions | - Presence of other nucleophilic groups in the molecules to be conjugated. | - Employ an orthogonal protecting group strategy. |
For more in-depth troubleshooting, consulting specialized guides on bioconjugation is recommended.[25][26][27][28][29]
Conclusion
6-Aminohexan-3-ol hydrochloride is a promising bifunctional linker that offers considerable versatility in the design and synthesis of complex bioconjugates. Its secondary amine and secondary alcohol functionalities provide two distinct handles for conjugation, which can be addressed sequentially through a well-designed synthetic strategy. Furthermore, the potential for oxidative cleavage of the amino alcohol moiety adds another layer of functionality, enabling the development of stimuli-responsive systems. By carefully considering the principles of bioconjugation chemistry and following the detailed protocols outlined in these application notes, researchers can effectively harness the potential of this valuable chemical tool in their drug development and scientific research endeavors.
References
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American Chemical Society. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
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AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]
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Creative Biolabs. (2024, November 7). Troubleshooting Guides. [Link]
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PubMed. (2025, November 17). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. [Link]
-
Darcy & Roy Press. Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs | International Journal of Biology and Life Sciences. [Link]
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DSpace@MIT. Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. [Link]
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The Royal Society of Chemistry. (2021, December 22). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. [Link]
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kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. [Link]
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CellMosaic. Bioconjugate Analysis & Purification. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
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PubMed. (2017, December 12). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. [Link]
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1). [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Wikipedia. Protecting group. [Link]
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
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Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
CellMosaic. Services - Bioconjugate Analysis & Purification - HPLC Analysis. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
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National Institutes of Health. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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PubMed. (2011, July 15). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. [Link]
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Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
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Williamson ether synthesis. (2021, October 23). [Link]
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ResearchGate. Secondary amino alcohols are a new class of cleavable linkers.... [Link]
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Mastering the Conjugation of 6-Aminohexan-3-ol Hydrochloride: A Guide to Chemoselective Coupling
Abstract
6-Aminohexan-3-ol hydrochloride is a bifunctional building block of significant interest in pharmaceutical and materials science, featuring both a primary amine and a secondary alcohol. This dual nucleophilicity presents a formidable challenge in achieving selective coupling reactions. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of reaction conditions and strategic protocols for the chemoselective coupling of this versatile molecule. We will delve into the causality behind experimental choices for direct N-acylation, carbamate formation, and strategies involving protective groups, offering field-proven insights to navigate the complexities of its reactivity. This document is designed to be a self-validating system, with detailed, step-by-step methodologies, analytical monitoring techniques, and purification protocols, all grounded in authoritative scientific literature.
The Challenge: Navigating the Dual Nucleophilicity of 6-Aminohexan-3-ol
The primary amine in 6-aminohexan-3-ol is generally more nucleophilic than the secondary alcohol, which provides a basis for achieving chemoselective N-functionalization. However, under many standard acylation conditions, competitive O-acylation can occur, leading to a mixture of products and complicating purification. Furthermore, the starting material is a hydrochloride salt, necessitating the use of a base to liberate the free amine for reaction. The choice of base, solvent, and coupling agent is therefore critical to steer the reaction towards the desired N-coupled product.
A crucial consideration is the potential for intramolecular cyclization, especially under conditions that might activate the hydroxyl group. While the formation of a seven-membered ring is less favorable than five- or six-membered rings, it remains a potential side reaction to consider and mitigate through careful control of the reaction environment.
Strategic Approaches to Coupling
There are three primary strategies for the selective coupling of 6-aminohexan-3-ol, each with its own set of advantages and considerations. The choice of strategy will depend on the nature of the coupling partner, the desired final product, and the overall synthetic scheme.
Figure 1: Decision workflow for coupling strategies involving 6-aminohexan-3-ol.
Direct Chemoselective N-Acylation (Amide Formation)
Direct N-acylation is the most atom-economical approach. Success hinges on exploiting the inherently higher nucleophilicity of the amine over the alcohol. This is typically achieved by careful selection of the coupling reagent, base, and reaction temperature.
Causality Behind Experimental Choices
-
Coupling Reagents: Carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide bond formation.[1][2] When used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), they form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[3] The HOBt ester is less prone to racemization and side reactions.[3] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are even more potent activators, often leading to faster reactions and higher yields, especially for challenging couplings.[4][5][6]
-
Base Selection: Since the starting material is a hydrochloride salt, at least one equivalent of a base is required to neutralize the ammonium salt and free the primary amine. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is ideal.[4] These bases are strong enough to deprotonate the ammonium ion but are poor nucleophiles themselves, thus minimizing side reactions. An excess of the base (typically 1.5-2.5 equivalents) is often used to ensure complete deprotonation and to scavenge any acid generated during the reaction.
-
Solvent: A polar, aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is generally preferred.[4][7] These solvents are effective at dissolving the reactants and intermediates without participating in the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic activation of the carboxylic acid and then allowed to warm to room temperature to drive the reaction to completion.[7][8] This helps to minimize potential side reactions.
Experimental Protocols
Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method for standard amide bond formation.
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).
-
In a separate flask, suspend 6-aminohexan-3-ol hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq). Stir for 10-15 minutes to ensure complete liberation of the free amine.
-
Cool the carboxylic acid solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the cooled carboxylic acid solution and stir for 15-30 minutes.
-
Slowly add the solution of 6-aminohexan-3-ol from step 2 to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.2.2: HATU Mediated Amide Coupling
This protocol is recommended for more sterically hindered or less reactive coupling partners.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
Add 6-aminohexan-3-ol hydrochloride (1.2 eq) directly to the activated mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor, work-up, and purify as described in Protocol 3.2.1.
| Parameter | Protocol 3.2.1 (EDC/HOBt) | Protocol 3.2.2 (HATU) |
| Coupling Reagent | EDC.HCl (1.2 eq) | HATU (1.1 eq) |
| Additive | HOBt (1.0 eq) | None |
| Base | DIPEA (2.0 eq) | DIPEA (2.5 eq) |
| Solvent | DMF or DCM | DMF |
| Temperature | 0 °C to RT | RT |
| Typical Time | 12 - 24 h | 2 - 6 h |
| Relative Cost | Lower | Higher |
| Reactivity | Good | Excellent |
Table 1: Comparison of typical reaction parameters for direct N-acylation.
Direct Chemoselective N-Carbamoylation (Carbamate Formation)
The formation of a carbamate linkage at the nitrogen atom can be achieved with high selectivity, as the hydroxyl group is significantly less reactive towards isocyanates than the primary amine.
Causality Behind Experimental Choices
-
Reagent: Isocyanates (R-N=C=O) are highly electrophilic and react readily with nucleophiles. The primary amine of 6-aminohexan-3-ol will rapidly attack the isocyanate carbon to form a stable urea linkage.[9] The reaction is typically very fast and often exothermic.
-
Base: A base is required to neutralize the hydrochloride salt. As with amide coupling, a non-nucleophilic base like TEA or DIPEA is preferred.
-
Solvent: Anhydrous aprotic solvents such as THF, DCM, or acetonitrile are suitable to prevent the isocyanate from reacting with water.[9]
-
Temperature: The reaction is usually performed at low temperature (0 °C) to control the initial rate, and then allowed to warm to room temperature.
Experimental Protocol: Reaction with an Isocyanate
Step-by-Step Methodology:
-
Suspend 6-aminohexan-3-ol hydrochloride (1.0 eq) in anhydrous DCM or THF (approx. 0.1 M).
-
Add TEA or DIPEA (1.5 eq) and stir for 15-20 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the isocyanate (1.05 eq) in the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. The product should be significantly less polar than the starting amino alcohol.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often pure enough for subsequent steps, but can be purified by crystallization or flash chromatography if necessary.
Protecting Group Strategy for Unambiguous Selectivity
For substrates where direct chemoselective coupling is challenging or to ensure absolute regioselectivity, a protecting group strategy is the most reliable approach. The most common strategy involves protecting the amine, performing the desired reaction on the hydroxyl group, and then deprotecting the amine for subsequent functionalization, or vice-versa. Here, we focus on protecting the amine to allow for O-acylation, as N-acylation is more readily achieved directly.
Boc Protection of the Amine
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines as it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[10][11]
Figure 3: Workflow for the protecting group strategy.
Protocol 5.1.1: Boc Protection of 6-Aminohexan-3-ol
Step-by-Step Methodology:
-
Dissolve 6-aminohexan-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) as a solution in water.
-
Cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected amino alcohol, which can often be used without further purification.
With the amine protected, the hydroxyl group can now be selectively acylated using standard esterification conditions (e.g., reaction with an acyl chloride or carboxylic acid with a coupling agent). The Boc group can then be removed with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane or methanol.[11]
Analytical Monitoring and Characterization
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of these coupling reactions.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.
-
Mobile Phase: A polar solvent system is required. For monitoring the disappearance of the starting amino alcohol and the appearance of the less polar product, a mixture of DCM/Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine or ammonium hydroxide (~0.5%) to prevent streaking of the amine is effective.
-
Visualization: The starting material can be visualized with ninhydrin stain (which reacts with the primary amine to give a purple spot).[12][13] The product, having a protected amine, will not react with ninhydrin but can often be visualized under UV light (if the coupled moiety has a chromophore) or by staining with a more general stain like potassium permanganate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation of the final product. Key diagnostic signals to look for in a successful N-acylation product include:
-
¹H NMR:
-
An amide N-H proton, typically appearing as a broad triplet or multiplet between δ 5.5-7.5 ppm.
-
The disappearance of the primary amine protons.
-
A downfield shift of the methylene protons adjacent to the newly formed amide nitrogen (CH₂ -NHCOR) compared to the starting material's CH₂ -NH₂.
-
The proton on the carbon bearing the hydroxyl group (CH-OH) should remain at a similar chemical shift (typically δ 3.5-4.0 ppm).
-
-
¹³C NMR:
-
The appearance of a new carbonyl signal for the amide between δ 165-175 ppm.
-
A shift in the carbon adjacent to the nitrogen.
-
Purification Strategies
The polarity of the N-acylated 6-aminohexan-3-ol products can make purification challenging.
-
Aqueous Work-up: A standard aqueous work-up as described in the protocols is effective for removing water-soluble byproducts such as excess coupling reagents (e.g., EDC and its urea byproduct) and salts.
-
Flash Column Chromatography: This is the most common method for purifying the final products.[14]
-
Normal Phase: Silica gel is the standard stationary phase. A gradient elution, starting with a less polar solvent system (e.g., 100% DCM or EtOAc/Hexane mixtures) and gradually increasing the polarity with methanol, is often effective. Adding a small amount of base like triethylamine to the eluent can improve peak shape for any residual basic compounds.[6]
-
Reversed Phase: For very polar products, C18-functionalized silica can be a good alternative, using water/acetonitrile or water/methanol gradients, often with a small amount of acid modifier like TFA or formic acid.[10]
-
-
Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an efficient method of purification.
Conclusion
The selective coupling of 6-aminohexan-3-ol hydrochloride is a readily achievable synthetic transformation when the appropriate reaction conditions are employed. For direct N-acylation, the use of modern coupling reagents like HATU or the classic EDC/HOBt system in the presence of a non-nucleophilic base provides a reliable pathway. For N-carbamoylation, the reaction with isocyanates is highly efficient and selective. When absolute selectivity is paramount, a protecting group strategy, such as Boc protection of the amine, offers an unambiguous route to the desired functionalization. By understanding the principles of chemoselectivity and applying the detailed protocols outlined in this guide, researchers can confidently utilize this valuable bifunctional building block in their synthetic endeavors.
References
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage.
- Wikipedia. (n.d.). HATU. In Wikipedia. Retrieved February 23, 2026.
- Wikipedia. (n.d.). Isocyanate. In Wikipedia. Retrieved February 23, 2026.
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 23, 2026.
- Chemistry LibreTexts. (2022, August 23).
- ChemicalBook. (2024, July 3).
- Singh, U. P., & Singh, R. P. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1594-1597.
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 23, 2026.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 23, 2026.
- Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved February 23, 2026.
- Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 23, 2026.
- Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved February 23, 2026.
- Virtual Amrita Laboratories. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Retrieved February 23, 2026.
- Teledyne ISCO. (2012, November 9).
- University of Rochester. (n.d.).
- Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Coll. Vol. 100, p.244 (2023); Vol. 96, p.348 (2019).
- D'Hondt, M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 540-573.
- U.S. Patent No. 5,631,356. (1997).
- Taylor & Francis Online. (2018, November 13).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. Retrieved February 23, 2026.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 23, 2026.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 23, 2026.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 23, 2026.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved February 23, 2026.
- Der Pharma Chemica. (2016).
- Al-Zoubi, R. M., et al. (2020). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry.
- MDPI. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Purification [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. biotage.com [biotage.com]
Application Note: Surface Functionalization using 6-Aminohexan-3-ol Hydrochloride
Executive Summary
This guide details the protocol for functionalizing carboxylated or activated surfaces using 6-Aminohexan-3-ol hydrochloride . Unlike the common linear linker 6-amino-1-hexanol, this specific isomer places the hydroxyl group at the C3 position (a secondary alcohol), creating a unique "kinked" hydrophilic spacer.
Key Technical Advantages:
-
Kinetic Selectivity: The primary amine (C6) is significantly more nucleophilic than the secondary alcohol (C3), allowing for high-fidelity "single-point" attachment to activated esters (NHS) or epoxides without requiring protecting groups.
-
Mid-Chain Polarity: The C3-hydroxyl group introduces a hydration shell in the middle of the alkyl chain, reducing hydrophobic collapse of the linker and minimizing non-specific protein adsorption (fouling) more effectively than purely hydrophobic alkyl spacers.
-
Orthogonal Reactivity: The remaining secondary alcohol offers a distinct chemical handle for subsequent, harsher functionalization steps (e.g., via isocyanates) if dual-functionalization is required.
Molecule Profile & Chemical Logic
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 6-Aminohexan-3-ol hydrochloride |
| Structure | |
| CAS Number | 1354952-86-5 |
| Molecular Weight | 153.65 g/mol (Salt) / 117.19 g/mol (Free Base) |
| Functional Groups | Primary Amine (Nucleophile), Secondary Alcohol (Polar/Modifiable) |
| Solubility | High in Water, DMSO, Methanol |
Mechanistic Workflow
The functionalization strategy relies on the chemoselective acylation of the primary amine. Under pH-controlled conditions (pH 7.2–8.0), the amine is deprotonated and reacts with surface-bound NHS esters. The secondary alcohol at C3 is sterically hindered and less nucleophilic, remaining unreacted to serve as a hydrophilic surface interface.
Figure 1: Chemoselective ligation workflow. The primary amine drives the attachment, leaving the secondary alcohol exposed.
Experimental Protocol: Covalent Attachment
Objective: Covalently attach 6-Aminohexan-3-ol to a carboxylated surface (e.g., Magnetic Beads, Gold Chip with SAM, or Polymer Scaffold).
Materials Required[1][2]
-
Substrate: Carboxylated magnetic beads (or equivalent -COOH surface).[1]
-
Linker: 6-Aminohexan-3-ol hydrochloride.[2]
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) and NHS (N-Hydroxysuccinimide).
-
Activation Buffer: 0.1 M MES, pH 5.0–6.0 (Crucial for EDC stability).
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS) or Borate Buffer, pH 8.0.
-
Note: The pH must be > 7.5 to ensure the amine from the HCl salt is deprotonated.
-
-
Quenching Solution: 1 M Ethanolamine, pH 8.5.
Step-by-Step Procedure
Phase 1: Surface Activation (EDC/NHS)
-
Wash: Aliquot the desired amount of carboxylated beads/surface. Wash 2x with Activation Buffer (MES, pH 5.0) to remove storage preservatives.
-
Prepare Reagents:
-
Activate: Mix the EDC and NHS solutions 1:1. Add this mixture to the surface/beads.
-
Incubate: Rotate/shake for 15–30 minutes at Room Temperature (RT).
-
Wash (Critical): Quickly wash the surface 1x with Activation Buffer to remove excess EDC/urea byproducts. Do not use PBS yet, as high pH hydrolyzes the NHS ester.
Phase 2: Ligand Coupling
-
Prepare Linker Solution:
-
Dissolve 6-Aminohexan-3-ol hydrochloride in Coupling Buffer (pH 8.0) at a concentration of 2–5 mg/mL (approx. 15–30 mM).
-
Expert Tip: Since the starting material is a hydrochloride salt, it is acidic. Check the pH after dissolution.[4] If the pH drops below 7.0, adjust back to 7.5–8.0 using dilute NaOH. The reaction will not proceed if the amine remains protonated (
).
-
-
Reaction: Add the Linker Solution to the activated NHS-ester surface immediately after the wash step.
-
Incubate: Rotate/shake for 2 hours at RT.
-
Mechanism: The primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond. The secondary alcohol at C3 remains passive.
-
-
Wash: Remove the supernatant.[1][4] Wash 3x with PBS + 0.05% Tween-20 to remove unbound linker.
Phase 3: Blocking & Storage
-
Quench: Add Quenching Solution (Ethanolamine) for 30 minutes to deactivate any remaining NHS esters.
-
Final Wash: Wash 3x with storage buffer (e.g., PBS).
-
Store: Store at 4°C.
Quality Control & Characterization
To ensure the protocol was successful, use the following validation methods.
Surface Wettability (Contact Angle)
The C3-hydroxyl group should render the surface more hydrophilic than a pure alkyl chain but less hydrophilic than a charged carboxyl surface.
| Surface State | Expected Contact Angle ( | Interpretation |
| Bare -COOH | < 20° (at pH 7) | Highly hydrophilic (Charged). |
| Activated -NHS | 40° – 50° | More hydrophobic due to ester formation. |
| 6-Aminohexan-3-ol | 25° – 35° | Target. Hydrophilic due to -OH, but neutral charge. |
| Hexylamine Control | > 80° | Hydrophobic (No -OH group). |
X-Ray Photoelectron Spectroscopy (XPS)
XPS provides the definitive chemical fingerprint of the modification.
-
N1s Region (400 eV): Appearance of a peak corresponding to Amide-N (
). -
C1s Region (285 eV):
-
Main peak: C-C/C-H (285.0 eV).
-
Diagnostic Peak: C-O (Alcohol) at ~286.5 eV.
-
Amide Carbon: N-C=O at ~288.0 eV.
-
-
Validation Logic: If you see N1s but no C-O peak at 286.5 eV, you may have used the wrong linker or the alcohol was lost/dehydrated (rare).
Advanced Application: Secondary Functionalization
The exposed secondary alcohol at C3 is less reactive than a primary alcohol, but it can be utilized for orthogonal conjugation if forced.
Scenario: Attaching a secondary drug or fluorophore via the hydroxyl group. Reagent: Carbonyl Diimidazole (CDI) or Isocyanates. Protocol Adjustment:
-
Perform the amine coupling in organic solvent (DMF/DMSO) if possible, or dry the surface thoroughly after aqueous coupling.
-
React the surface with CDI in dry dioxane to activate the secondary -OH.
-
Add the second ligand (containing an amine).[4]
Note: For most biological applications, the -OH is best left free to improve biocompatibility.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Acidic pH during coupling. | The HCl salt acidifies the buffer. Ensure Coupling Buffer is >50mM and pH is re-adjusted to 8.0 after dissolving the linker. |
| Surface Hydrophobicity High | Non-specific binding. | The alkyl chain (C6) might be driving hydrophobic interactions. Add 0.1% Tween-20 to the wash steps. |
| Loss of Activity over Time | Hydrolysis of NHS ester before coupling. | Minimize the time between the "Activation Wash" and adding the "Linker Solution". This gap should be < 1 minute. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for EDC/NHS chemistry and amine reactivity).
-
Graf, N., et al. (2012). "Surface functionalization of polymeric nanoparticles for targeted drug delivery." International Journal of Pharmaceutics. (Discusses the role of hydrophilic spacers in reducing opsonization).
-
BLD Pharm. (2024). Product Safety Data Sheet: 6-Aminohexan-3-ol hydrochloride. (Physical properties and solubility data).
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Foundational principles of using hydroxy-terminated alkyl chains for surface passivation).
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Protocols for pH dependence of EDC/NHS reactions).
Sources
Troubleshooting & Optimization
troubleshooting low reactivity of 6-Aminohexan-3-ol HCl
Welcome to the Technical Support Center.
This guide addresses the specific reactivity challenges associated with 6-Aminohexan-3-ol Hydrochloride . Unlike simple primary amines, this molecule presents a unique trifecta of challenges: it is a salt (ionic), it is bifunctional (amine/alcohol), and its specific geometry (1,4-substitution pattern) creates a hidden risk for intramolecular cyclization.
This guide is structured to troubleshoot "Low Reactivity" by isolating the three most common root causes: Protonation Lock , Phase Mismatch , and Hidden Cyclization .
Part 1: Diagnostic Logic
Before altering your reaction conditions, use this logic tree to identify the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Protonation Lock" (Primary Amine Reactivity)
Symptom: You are attempting an acylation, alkylation, or reductive amination, and the starting material remains unchanged (TLC shows baseline spot).
Technical Explanation:
As supplied, the molecule is a hydrochloride salt (
-
pKa Constraint: The pKa of the primary ammonium group is approximately 10.6. You must use a base with a conjugate acid pKa > 10.6 to drive the equilibrium fully to the free amine.
Solution: You must neutralize the salt before or during the reaction.
Protocol: In-Situ Neutralization (Recommended for One-Pot) [1]
-
Dissolve 6-Aminohexan-3-ol HCl in the reaction solvent (DMF or DMSO recommended).[1]
-
Add 1.2 - 2.0 equivalents of a non-nucleophilic organic base (DIPEA or Triethylamine).[1]
-
Critical Step: Stir for 10–15 minutes before adding the electrophile. This allows the equilibrium to shift and the free amine to become available.
Issue 2: Solubility & Phase Mismatch
Symptom: The reaction is a slurry. The HCl salt sits at the bottom of the flask in DCM, THF, or Toluene.
Technical Explanation: The HCl salt is an ionic lattice. It is highly polar and insoluble in standard organic solvents (DCM, EtOAc, Hexanes). If the solid is not dissolved, the reaction kinetics are limited by the surface area of the crystal lattice (heterogeneous reaction), which is effectively zero for this molecule.
Data: Representative Solubility Profile
| Solvent | HCl Salt Form | Free Base Form | Recommendation |
| Water | Highly Soluble | Soluble | Good for biphasic (Schotten-Baumann) |
| Methanol/Ethanol | Soluble | Soluble | Best for reductive amination |
| DMF / DMSO | Soluble | Soluble | Best for peptide coupling / SNAr |
| DCM / Chloroform | Insoluble | Soluble | Requires Free-Basing Step |
| THF / Dioxane | Sparingly Soluble | Soluble | Poor choice for Salt form |
| Ethyl Acetate | Insoluble | Soluble | Workup solvent only |
Protocol: Isolation of the Free Base (For DCM/THF reactions) If you must use DCM or THF (e.g., for moisture-sensitive acid chlorides), do not use the salt directly.
-
Dissolve the HCl salt in minimal water (approx. 2 mL/g).
-
Add 10M NaOH until pH > 12.
-
Extract
with DCM or CHCl . -
Dry the organic layer over
, filter, and concentrate. -
Immediate Use: The resulting oil is the free amine. Use immediately to prevent absorption of atmospheric
(carbamate formation).
Issue 3: The "Hidden" Cyclization Trap
Symptom: You activated the alcohol (e.g., with MsCl, TsCl, or SOCl
Technical Explanation: This is the most dangerous trap with 6-aminohexan-3-ol.[1] The distance between the nucleophilic amine (C6) and the electrophilic carbon (C3, if activated) is exactly 4 carbons.
-
Mechanism: Intramolecular Nucleophilic Substitution (
).[1] -
Geometry: Attack of N on C3 forms a 5-membered ring (Pyrrolidine) .[1]
-
Thermodynamics: 5-membered ring formation is kinetically favored (Baldwin's Rules: 5-Exo-Tet).[1]
If you activate the alcohol (convert -OH to -OMs, -OTs, or -Cl) while the amine is unprotected, the amine will instantly attack the C3 position, ejecting the leaving group and forming 2-ethylpyrrolidine .[1]
Figure 2: The mechanism of unwanted pyrrolidine formation upon activation of the C3 alcohol.[1]
Solution: If you need to modify the alcohol position:
-
Protect the Amine First: Use a Boc (tert-butoxycarbonyl) or Cbz group to remove the nucleophilicity of the nitrogen.
-
Reaction:
.
-
-
Modify the Alcohol: Now that the amine is protected, you can mesylate/tosylate the alcohol without cyclization.
Part 3: Chemoselectivity (Amine vs. Alcohol)
Question: I want to react the alcohol, but the amine keeps reacting. How do I stop it?
Answer: You cannot react the secondary alcohol selectively in the presence of a free primary amine. The amine is orders of magnitude more nucleophilic.
-
For Amine Functionalization: The reaction will naturally be selective for the amine (chemoselective) if you use 1 equivalent of electrophile at controlled pH (basic).
-
For Alcohol Functionalization: You must protect the amine (e.g., Boc, Fmoc, Cbz) or use the protonated salt form in highly specific acid-catalyzed conditions (rarely successful).
Standard Workflow for Linker Synthesis:
-
Protect Amine:
.[1] -
Functionalize Alcohol:
. -
Deprotect:
.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amine nucleophilicity and salt effects).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of intramolecular cyclization and Baldwin's rules).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Protocols for N-protection to prevent cyclization).
-
Blauvelt, M. L., et al. (2008).[1] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2." Journal of Organic Chemistry, 73(1), 312–315.[3] (Demonstrates the rapid formation of pyrrolidines from 1,4-amino alcohols).
Sources
Technical Support Center: Optimizing pH for 6-Aminohexan-3-ol Hydrochloride Extraction
Welcome to the technical support center for the extraction of 6-Aminohexan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. We will delve into the critical role of pH in the liquid-liquid extraction of this amino alcohol, moving beyond a simple set of instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to optimize your extraction protocols for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is 6-Aminohexan-3-ol hydrochloride and why is its extraction challenging?
6-Aminohexan-3-ol hydrochloride is an organic compound containing both a primary amine and a secondary alcohol functional group. The hydrochloride salt form indicates that the basic amino group is protonated, making the molecule highly soluble in water and polar solvents. The challenge in extracting it from an aqueous solution lies in its amphipathic nature—possessing both polar (hydroxyl and ammonium groups) and non-polar (the hexyl chain) characteristics. Direct extraction of the hydrochloride salt into a non-polar organic solvent is generally inefficient.
Q2: Why is pH optimization the most critical parameter for this extraction?
The pH of the aqueous solution dictates the ionization state of the primary amino group. In its hydrochloride salt form (at low pH), the amino group is protonated (-NH3+), making the molecule charged and highly water-soluble. To extract it into an organic solvent, we must convert it to its neutral, free base form (-NH2). This is achieved by raising the pH of the aqueous solution. The efficiency of the extraction is therefore highly dependent on the pH.[1][2]
Q3: What is the pKa of 6-Aminohexan-3-ol, and why is it important?
The pKa is crucial because the Henderson-Hasselbalch equation uses it to predict the ratio of the neutral (free base) to the protonated (ammonium) form at a given pH.
Q4: At what pH should I perform the extraction?
As a general rule, for efficient extraction of a basic compound into an organic solvent, the pH of the aqueous solution should be at least 2 pH units above the pKa of the compound's conjugate acid.[2] Based on our estimated pKa of 10.5, you should aim for a pH of 12.5 or higher . At this pH, over 99% of the 6-Aminohexan-3-ol will be in its neutral, more organosoluble form.
Q5: What is the best organic solvent for this extraction?
The ideal solvent should be immiscible with water, have a good solubility for the neutral form of 6-Aminohexan-3-ol, a low boiling point for easy removal, and be relatively non-toxic.[6] Given the presence of the polar hydroxyl group, a completely non-polar solvent like hexane may not be the most effective. Solvents with moderate polarity are often a good choice.
Recommended Solvents (in order of polarity):
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Chloroform
It is advisable to perform a small-scale solvent screening to determine the best solvent for your specific application.
The Core Principles of pH-Dependent Extraction
The extraction of 6-Aminohexan-3-ol is governed by its acid-base equilibrium in the aqueous phase. The protonated form (the hydrochloride salt) is ionic and prefers the aqueous phase, while the neutral free base is more soluble in the organic phase.
The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the deprotonated form (free base, [A-]) to the protonated form (conjugate acid, [HA]).[7][8][9][10]
pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )
Where:
-
pH is the pH of the aqueous solution.
-
pKa is the acid dissociation constant of the protonated amine (estimated at 10.5).
-
[R-NH₂] is the concentration of the neutral free base.
-
[R-NH₃⁺] is the concentration of the protonated ammonium ion.
This equation illustrates that when the pH is equal to the pKa, the concentrations of the protonated and neutral forms are equal. To maximize the concentration of the neutral form, the pH must be raised significantly above the pKa.
Ionization State vs. pH
The following table illustrates the theoretical percentage of 6-Aminohexan-3-ol in its neutral, extractable form at various pH levels, assuming a pKa of 10.5.
| pH | pH - pKa | % Neutral Form (R-NH₂) |
| 8.5 | -2.0 | ~1% |
| 9.5 | -1.0 | ~9% |
| 10.5 | 0.0 | 50% |
| 11.5 | +1.0 | ~91% |
| 12.5 | +2.0 | ~99% |
| 13.0 | +2.5 | ~99.7% |
As the table clearly shows, a significant increase in the percentage of the extractable neutral form is achieved at a pH of 12.5 and above.
Visualizing the Equilibrium
The following diagram illustrates the pH-dependent equilibrium of 6-Aminohexan-3-ol.
Caption: pH-dependent equilibrium and extraction of 6-Aminohexan-3-ol.
Experimental Protocol: Empirical Optimization of Extraction pH
While our estimated pKa provides a strong starting point, the optimal pH for your specific experimental conditions (e.g., temperature, ionic strength, presence of other solutes) should be determined empirically.
Objective:
To identify the pH at which the maximum amount of 6-Aminohexan-3-ol is extracted from an aqueous solution into a chosen organic solvent.
Materials:
-
6-Aminohexan-3-ol hydrochloride
-
Deionized water
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Selected organic solvent (e.g., ethyl acetate)
-
pH meter or pH strips
-
Separatory funnels (or vials for small-scale tests)
-
Analytical method to quantify the extracted product (e.g., GC-MS, HPLC, or by mass after solvent evaporation)
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of 6-Aminohexan-3-ol hydrochloride in a known volume of deionized water to create a stock solution of known concentration.
-
Set up pH Series: Aliquot equal volumes of the stock solution into a series of labeled containers (e.g., 5 test tubes or flasks).
-
Adjust pH: Using a calibrated pH meter, adjust the pH of each aliquot to a different value using 1M NaOH. For example, create solutions with pH values of 10.0, 10.5, 11.0, 11.5, 12.0, 12.5, and 13.0.
-
Extraction:
-
Add an equal volume of your chosen organic solvent to each container.
-
Cap and shake each container vigorously for 1-2 minutes, venting periodically. For small vials, vortexing can be used.
-
Allow the layers to separate completely.
-
-
Sample Collection: Carefully collect the organic layer from each container.
-
Analysis: Analyze the amount of 6-Aminohexan-3-ol in each organic sample using your chosen analytical method.
-
Data Interpretation: Plot the yield of extracted 6-Aminohexan-3-ol against the pH of the aqueous phase to determine the optimal pH.
Experimental Workflow Diagram
Caption: Workflow for the experimental optimization of extraction pH.
Troubleshooting Guide
Q: I'm seeing a thick emulsion at the interface of the two layers. What should I do?
Emulsions are a common problem in liquid-liquid extractions, especially with basic aqueous solutions.[11][12][13] They are often caused by the presence of surfactants or fine particulate matter.
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the mixture. This can reduce the formation of emulsions.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[11][14]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can help to remove particulate matter that may be stabilizing the emulsion.[11][14]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[11]
-
Change the Solvent: A different organic solvent may have a lower tendency to form an emulsion.
Q: My extraction yield is very low, even at a high pH. What are the possible causes?
Low yield can be frustrating. Here are some potential causes and solutions:
-
Incomplete Basification: Ensure your pH measurement is accurate. Calibrate your pH meter before use. Make sure you have added enough base to bring the entire aqueous phase to the target pH.
-
Insufficient Shaking: Ensure you are shaking the mixture vigorously enough and for a sufficient amount of time (1-2 minutes) to allow for efficient partitioning.
-
Poor Solvent Choice: The free base form of 6-Aminohexan-3-ol still has a polar hydroxyl group and may have limited solubility in very non-polar solvents. Try a more polar, water-immiscible solvent like ethyl acetate or dichloromethane.[2][6][15]
-
Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. Try extracting the aqueous layer 2-3 times and combining the organic extracts.
-
"Salting Out": Adding sodium chloride to the aqueous layer can decrease the solubility of your compound in the aqueous phase and promote its partitioning into the organic layer.[16]
Q: My final product is impure. How can I improve the selectivity of the extraction?
Impurities can be carried over during the extraction. Here are some strategies to improve purity:
-
Acid Wash: Before the basic extraction, you can perform a wash of your initial organic solution (if your product is already in an organic solvent) with a dilute acid (e.g., 1M HCl). This will protonate and remove any basic impurities into the aqueous layer, while your desired product (if it is neutral at this stage) remains in the organic layer.
-
Back Extraction: This is a powerful purification technique.
-
After your initial basic extraction into the organic solvent, you can then "wash" this organic layer with a fresh aqueous solution of dilute acid (e.g., pH 4-5).
-
This will protonate your 6-Aminohexan-3-ol, causing it to move back into the new aqueous layer, leaving behind neutral organic impurities in the organic layer.
-
You can then take this new, cleaner aqueous layer, re-basify it to a high pH, and perform a final extraction into a fresh organic solvent.
-
-
pH Control: Ensure your pH is not excessively high, as very strong basic conditions can sometimes cause degradation of certain compounds or the extraction of unwanted acidic impurities that may be deprotonated at very high pH. Stick to the optimized pH you determined experimentally.
By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, you will be well-equipped to develop a robust and efficient extraction protocol for 6-Aminohexan-3-ol hydrochloride.
References
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
University of York, Department of Chemistry. Problems with extractions. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]
-
Pinxterhuis, E. B., Gualtierotti, J.-B., Heeres, H. J., de Vries, J. G., & Feringa, B. L. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(9), 6423–6428. [Link]
-
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
University of Alberta, Department of Chemistry. Conditions for Ideal Extraction Solvents. [Link]
-
Fiveable. (2025, August 15). Biological Amines and the Henderson–Hasselbalch Equation. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Approximate pKa chart of the functional groups. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. (2017, October 27). [Link]
-
Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]
-
24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. [Link]
-
RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Scribd. Pka Chart. [Link]
-
MDPI. (2023, November 15). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
University of Calgary, Department of Chemistry. Ch27 pKa and pI values. [Link]
Sources
- 1. Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. scribd.com [scribd.com]
- 6. 2. Apparatus and Technique [chem.ualberta.ca]
- 7. fiveable.me [fiveable.me]
- 8. study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 16. azom.com [azom.com]
Validation & Comparative
1H NMR Spectrum Analysis of 6-Aminohexan-3-ol Hydrochloride: A Comparative Analytical Guide
Executive Summary
6-Aminohexan-3-ol hydrochloride is a critical bifunctional intermediate often utilized in the synthesis of chiral drug linkers and polymer conjugates. Its characterization presents a specific analytical challenge: the molecule contains both a hydrophilic ammonium salt and a lipophilic alkyl chain, creating solubility and resolution trade-offs.
This guide provides a comparative analysis of the two primary analytical workflows for this molecule: Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . While D₂O offers superior solubility for the salt form, it sacrifices critical structural data regarding exchangeable protons. Conversely, DMSO-d₆ provides a complete structural picture but introduces viscosity-related broadening and hygroscopic risks. This document details the spectral assignments, comparative performance of solvent systems, and a self-validating experimental protocol.
Structural Context & Spin Systems
To accurately interpret the NMR data, we must first define the spin systems within the 6-carbon backbone.
-
Formula:
-
Key Functional Groups:
-
C1-C2: Ethyl terminus (Triplet/Multiplet system).
-
C3: Chiral center bearing the secondary hydroxyl group (
). -
C4-C5: Internal methylene bridge.
-
C6: Methylene adjacent to the ammonium group (
).
-
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the observed spectrum. The table below compares the "performance" of each solvent system in resolving the specific features of 6-Aminohexan-3-ol HCl.
Comparative Data Table: D₂O vs. DMSO-d₆
| Feature | Method A: D₂O (Heavy Water) | Method B: DMSO-d₆ | Analytical Implication |
| Solubility | Excellent (>50 mg/mL) | Good (requires vortexing) | D₂O is preferred for rapid purity checks of the crude salt. |
| Exchangeable Protons | Invisible (exchanged to OD/ND) | Visible (OH doublet, NH₃⁺ broad triplet) | DMSO is required to confirm the salt stoichiometry (3H integration for NH₃⁺). |
| C3-Methine Shift | ~3.6 - 3.7 ppm | ~3.4 - 3.5 ppm | Solvent polarity affects the shielding of the proton alpha to the oxygen. |
| C6-Methylene Shift | ~2.9 - 3.0 ppm | ~2.7 - 2.8 ppm | The cationic charge is stabilized differently, shifting the alpha-protons. |
| Water Peak Interference | HDO peak ~4.79 ppm | Water peak ~3.33 ppm | In DMSO, residual water often overlaps with the critical C3-methine signal. |
| Viscosity Broadening | Low (Sharp lines) | High (Broader lines) | D₂O yields better resolution for multiplet analysis of the alkyl chain. |
Detailed Spectral Assignment (DMSO-d₆)
Note: Chemical shifts (
The Backbone (High-Field Region)
-
0.85 – 0.90 ppm (Triplet, 3H,
Hz): H-1 (Methyl). The terminal methyl group is the most shielded, appearing as a classic triplet. - 1.30 – 1.50 ppm (Multiplet, 2H): H-2 (Methylene). Coupled to both the methyl group and the C3 methine.
- 1.50 – 1.75 ppm (Multiplet, 4H): H-4 & H-5. These protons form a complex overlapping region. They are shielded but slightly deshielded compared to H-2 due to the inductive pull of the nearby amine and alcohol.
The Functional Centers (Mid-Field Region)
-
2.75 – 2.90 ppm (Broad Multiplet/Triplet, 2H): H-6 (Methylene
to ).-
Diagnostic: In the free base, this signal appears near 2.6 ppm. In the HCl salt , the positive charge on the nitrogen deshields these protons, shifting them downfield to ~2.8+ ppm.
-
-
3.35 – 3.50 ppm (Multiplet, 1H): H-3 (Methine
to ).-
Diagnostic: This signal is often obscured by the water peak in DMSO (3.33 ppm). Heating the sample to 40°C can shift the water peak upfield, revealing this methine signal.
-
The Exchangeable Protons (Low-Field Region - DMSO Only)
-
4.50 – 5.00 ppm (Doublet, 1H): -OH (Hydroxyl).
-
Visible only in dry DMSO. It appears as a doublet due to coupling with H-3.
-
-
7.80 – 8.10 ppm (Broad Singlet, 3H): -
(Ammonium).-
Critical Quality Attribute: The integration of this peak relative to the terminal methyl (3H) confirms the formation of the mono-hydrochloride salt. If the integration is <3H, the salt formation may be incomplete.
-
Experimental Protocols
Protocol A: High-Resolution Structural Validation (DMSO-d₆)
Objective: Complete assignment including exchangeable protons and salt stoichiometry.
-
Preparation: Weigh 10-15 mg of 6-Aminohexan-3-ol HCl into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Use an ampoule rather than a stock bottle to minimize water content, which interferes with the H-3 signal.
-
-
Homogenization: Vortex for 30 seconds. The salt may dissolve slower in DMSO than D₂O; ensure clarity.
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): Set to 5 seconds . The ammonium protons have long T1 relaxation times; a short D1 will lead to under-integration of the
peak. -
Scans (NS): 16 or 32.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.
Protocol B: Rapid Purity Screening (D₂O)
Objective: Quick confirmation of carbon backbone purity and removal of organic solvents.
-
Preparation: Weigh 20 mg of sample.
-
Solvation: Add 0.7 mL of D₂O.
-
Internal Standard: If quantifying residual solvents, add a known amount of Maleic Acid or use TMSP (Trimethylsilylpropanoic acid) as the reference (0.00 ppm).
-
-
Acquisition: Standard proton parameters (ns=8, D1=1s) are sufficient as relaxation is faster in D₂O.
-
Analysis: Focus on the triplet at 0.9 ppm and the methylene at 2.9 ppm. Ignore the HDO peak at 4.79 ppm.
Visualizations
Diagram 1: Analytical Logic Tree for Peak Assignment
This diagram illustrates the logical flow a researcher should follow to assign the spectrum of this specific molecule.
Caption: Logic flow for assigning 6-Aminohexan-3-ol HCl based on solvent selection. Note the convergence on backbone assignment after handling exchangeable protons.
Diagram 2: Experimental Workflow for Salt Confirmation
This diagram details the decision process for confirming the hydrochloride salt formation versus the free base.
Caption: Step-by-step decision matrix for validating the hydrochloride salt stoichiometry using DMSO-d6.
References
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (General reference for chemical shift prediction rules of amino-alcohols).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. carlroth.com [carlroth.com]
- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of 6-Aminohexan-3-ol HCl: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of small molecules is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of 6-Aminohexan-3-ol hydrochloride, a key intermediate in various synthetic pathways. We will delve into the practical and theoretical considerations of two primary analytical strategies: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the in-depth technical insights necessary to make informed methodological decisions.
Understanding 6-Aminohexan-3-ol HCl: A Profile
6-Aminohexan-3-ol hydrochloride is a polar molecule containing both a primary amine and a secondary alcohol functional group. Its structure presents specific challenges and opportunities for mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆ClNO | |
| Molecular Weight | 153.65 g/mol | |
| Monoisotopic Mass | 153.09204 Da | |
| Structure | ||
The presence of the amine and hydroxyl groups makes the molecule amenable to protonation for positive-ion mode mass spectrometry, a common approach for such compounds.[1]
The Analytical Crossroads: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS is a pivotal decision in the analytical workflow for a molecule like 6-Aminohexan-3-ol. This choice is primarily dictated by the analyte's volatility and thermal stability.[2][3]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds.[4] |
| Sample Preparation | Often minimal, involving simple dissolution. | Frequently requires derivatization to increase volatility and thermal stability.[5] |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
For 6-Aminohexan-3-ol, its polar nature makes it an excellent candidate for LC-MS analysis without the need for derivatization. Conversely, its low volatility necessitates a derivatization step for successful GC-MS analysis.
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a direct and powerful approach for the characterization of 6-Aminohexan-3-ol HCl. The inherent polarity of the molecule allows for straightforward analysis using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) coupled to a mass spectrometer.
Experimental Workflow: LC-MS
Caption: A typical workflow for the LC-MS analysis of 6-Aminohexan-3-ol HCl.
Expected Mass Spectrum and Fragmentation
In positive-ion ESI, 6-Aminohexan-3-ol will be readily protonated, primarily at the more basic amino group. The expected protonated molecule, [M+H]⁺, will have a mass-to-charge ratio (m/z) of approximately 118.12.[6]
Predicted Protonated Molecule:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₆NO⁺ | 118.1226 |
Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The fragmentation pathways for amino alcohols are well-documented and typically involve the loss of small neutral molecules such as water (H₂O) and ammonia (NH₃), as well as alpha-cleavage adjacent to the protonated amine or the hydroxyl group.[7][8]
Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for protonated 6-Aminohexan-3-ol.
Rationale for Fragmentation:
-
Loss of Water (m/z 100.11): Dehydration is a common fragmentation pathway for protonated alcohols. The resulting ion is a cyclic or unsaturated amine.
-
Loss of Ammonia (m/z 101.11): The loss of ammonia from the protonated primary amine is also a highly probable event.
-
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the heteroatoms (nitrogen and oxygen) is a dominant fragmentation mechanism. This results in the formation of stable, resonance-stabilized fragment ions.
Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility, direct GC-MS analysis of 6-Aminohexan-3-ol is not feasible. A chemical derivatization step is mandatory to convert the polar -NH₂ and -OH groups into less polar, more volatile moieties. Silylation is a common and effective derivatization strategy for such compounds.[5]
Derivatization and Experimental Workflow
A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which will react with both the amine and hydroxyl groups to form their respective trimethylsilyl (TMS) derivatives.
Derivatization Reaction:
C₆H₁₅NO + 2 (CF₃CON(Si(CH₃)₃)₂) → C₁₂H₃₁NOSi₂ + 2 CF₃CONH(Si(CH₃)₃)
Experimental Workflow: GC-MS with Derivatization
Caption: A typical workflow for the GC-MS analysis of 6-Aminohexan-3-ol following silylation.
Expected Mass Spectrum of the Di-TMS Derivative
The di-TMS derivative of 6-Aminohexan-3-ol will have a significantly higher molecular weight.
Di-TMS Derivative Information:
| Property | Value |
| Molecular Formula | C₁₂H₃₁NOSi₂ |
| Molecular Weight | 261.55 g/mol |
| Monoisotopic Mass | 261.19931 Da |
Under Electron Ionization (EI), the molecular ion (M⁺˙) may be observed, but it is often of low abundance for silylated compounds. The fragmentation pattern will be dominated by characteristic losses and rearrangements involving the TMS groups.
Predicted Key Fragment Ions for the Di-TMS Derivative:
| m/z | Ion Structure/Origin |
| 246 | [M-CH₃]⁺ (Loss of a methyl group from a TMS moiety) |
| 174 | [M-C₂H₅-C₂H₄]⁺˙ (Alpha-cleavage and rearrangement) |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (Rearrangement ion) |
| 130 | [CH(OTMS)CH₂CH₂NHTMS]⁺˙ |
| 73 | [Si(CH₃)₃]⁺ (Base peak, characteristic of TMS derivatives) |
Comparative Summary and Recommendations
| Aspect | LC-MS | GC-MS (with Derivatization) |
| Sample Preparation | Simple and fast. | More complex and time-consuming. |
| Analysis Time | Typically shorter run times. | Can have longer run times including derivatization. |
| Structural Information | "Soft" ionization (ESI) provides clear molecular ion data and controlled fragmentation. | "Hard" ionization (EI) leads to extensive fragmentation, which can be complex but provides a detailed fingerprint. |
| Library Matching | ESI spectra are less standardized for library searching. | EI spectra are highly reproducible and suitable for library matching (e.g., NIST). |
| Sensitivity | Generally very high, especially with modern instrumentation. | Can be very sensitive, but derivatization can introduce artifacts. |
| Recommendation | Primary technique for routine identification and quantification due to its simplicity and directness. | Confirmatory technique or when library matching is essential for structural confirmation. |
Conclusion
Both LC-MS and GC-MS are powerful techniques for the characterization of 6-Aminohexan-3-ol HCl, each with its own set of advantages and considerations.
-
LC-MS with ESI stands out as the more direct and efficient method, providing clear molecular weight information and controllable fragmentation for structural elucidation. Its simple sample preparation makes it ideal for high-throughput applications.
-
GC-MS following derivatization offers an orthogonal approach that can provide complementary structural information. The resulting EI mass spectra, with their rich fragmentation patterns, are highly suited for library matching, which can be invaluable for unambiguous identification.
For a comprehensive characterization of 6-Aminohexan-3-ol HCl, a dual-pronged approach utilizing both LC-MS for initial identification and quantification, and GC-MS for confirmatory analysis and library matching, would constitute a robust and scientifically rigorous strategy. The choice of the primary technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the desired level of structural detail.
References
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]
-
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-
Obrnuta faza. GC Derivatization Reagents. [Link]
-
PubChem. 6-aminohexan-3-ol. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. [Link]
-
Llorach, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]
-
Careri, M., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
Vékey, K., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry. [Link]
-
NIST. 1-Hexanol, 6-amino-. [Link]
-
YouTube. (2022, October 19). Electrospray Ionization ESI | Mass Spectrometry (1.3). [Link]
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Comparative Guide: 6-Aminohexan-3-ol HCl vs. Linear Amino Alcohols in Medicinal Chemistry
Executive Summary
6-Aminohexan-3-ol HCl represents a distinct class of "functionalized linkers" that bridges the gap between simple linear spacers (like 6-aminohexan-1-ol) and reactive vicinal amino alcohols. While linear analogs are ubiquitous for their inertness and flexibility in PROTACs and antibody-drug conjugates (ADCs), 6-Aminohexan-3-ol HCl offers two critical advantages: chirality and orthogonal reactivity .
However, its deployment requires precise control. Unlike the kinetically stable 1,6-amino alcohols, the 1,4-spatial relationship between the amine and hydroxyl group in 6-Aminohexan-3-ol predisposes it to intramolecular cyclization (pyrrolidine formation) under specific activation conditions. This guide analyzes these trade-offs to support rational reagent selection.
Part 1: Structural & Physicochemical Analysis
The selection of an amino alcohol linker dictates the solubility, metabolic stability, and conformation of the final drug conjugate.
Comparative Matrix
| Feature | 6-Aminohexan-3-ol HCl | 6-Aminohexan-1-ol (Linear Standard) | 3-Aminopropan-1-ol (Short Chain) |
| Topology | Branched (Chiral center at C3) | Linear (Flexible chain) | Linear (Short chain) |
| Functional Distance | 1,4-relationship (C3–C6) | 1,6-relationship (C1–C6) | 1,3-relationship (C1–C3) |
| Cyclization Risk | High (Forms Pyrrolidines) | Low (Forms Azepanes - slow) | Moderate (Forms Azetidines) |
| Alcohol Reactivity | Secondary ( | Primary ( | Primary ( |
| Water Solubility | High (HCl salt + polar OH) | Moderate | High |
| Primary Utility | Chiral scaffolding, Heterocycle synthesis | Inert Spacers (PROTACs/ADCs) | Hydrophilic headgroups |
The "Cyclization Trap" (Mechanistic Insight)
The most critical failure mode when substituting linear linkers with 6-Aminohexan-3-ol is unintended cyclization.
-
Linear (1,6): Entropy disfavors the formation of 7-membered rings (Azepanes).
-
Branched (1,4): The C3-hydroxyl and C6-amine are separated by three methylene units. Upon activation of the alcohol (e.g., mesylation or Mitsunobu conditions), the amine can attack intramolecularly to form a stable 5-membered pyrrolidine ring. This reaction is kinetically favored and can compete with intermolecular coupling.
Visualization of Cyclization Pathways
The following diagram illustrates the structural divergence and the risk of intramolecular cyclization.
Caption: Kinetic comparison showing the high probability of pyrrolidine formation for 6-Aminohexan-3-ol compared to the stable linear analog.
Part 2: Synthetic Utility & Protocols
To utilize 6-Aminohexan-3-ol HCl effectively, one must exploit the chemoselectivity difference between the primary amine and the secondary alcohol.
Protocol: Chemoselective N-Acylation
Objective: Selectively couple the amine to a carboxylic acid (e.g., a drug payload) without protecting the secondary alcohol.
Rationale: Primary amines are significantly more nucleophilic than secondary alcohols. By controlling pH and stoichiometry,
Materials:
-
6-Aminohexan-3-ol HCl (1.0 equiv)
-
Carboxylic Acid Payload (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC/NHS
-
Base: DIPEA (3.0 equiv) – Crucial for neutralizing the HCl salt
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir for 5 minutes at 0°C.
-
Salt Neutralization: In a separate vial, dissolve 6-Aminohexan-3-ol HCl in minimal DMF and add DIPEA (3.0 equiv). Note: The solution may become slightly cloudy as amine free-base is liberated.
-
Coupling: Add the amine solution dropwise to the activated acid mixture over 10 minutes at 0°C.
-
Why? Slow addition keeps the concentration of free amine low relative to the activated ester, favoring the faster
-attack over -attack.
-
-
Monitoring: Warm to Room Temperature (RT) and monitor by LC-MS.
-
Target Mass: [M+H]+
-
Byproduct Check: Look for [M + Payload + H]+ peaks indicating double acylation (
-diacyl).
-
-
Quench: Once the amine is consumed (usually <1 hour), quench with water. The secondary alcohol remains free.
Protocol: Controlled Cyclization (Heterocycle Synthesis)
Objective: Intentionally convert 6-Aminohexan-3-ol into a substituted pyrrolidine (e.g., 2-ethylpyrrolidine derivative).
-
N-Protection: Protect the amine (e.g., Boc-anhydride) to prevent premature reaction.
-
Activation: Treat the secondary alcohol with Mesyl Chloride (MsCl) and Et3N in DCM.
-
Cyclization: Deprotect the amine (TFA/DCM). Upon neutralization (NaHCO3), the amine will spontaneously attack the mesylate, closing the ring to form the pyrrolidine.
Part 3: Experimental Logic & Validation
Self-Validating Systems
When working with this reagent, standard TLC is often insufficient due to the lack of a UV chromophore on the amino alcohol itself.
-
Ninhydrin Stain: Essential for visualizing the free amine. 6-Aminohexan-3-ol HCl will stain deep purple/blue.
-
KMnO4 Stain: Will visualize the secondary alcohol (oxidizing it to a ketone).
-
Validation Checkpoint: If the Ninhydrin spot disappears but the mass spec shows the correct mass, the
-coupling was successful. If the mass spec shows -18 mass units (dehydration), unintended cyclization or elimination has occurred.
Diagram: Chemoselective Workflow
Caption: Decision tree for ensuring chemoselectivity during the coupling of 6-Aminohexan-3-ol.
References
-
Vertex AI Search . (2026). 6-Aminohexan-3-ol HCl properties and applications. Retrieved from 1
-
National Institutes of Health (NIH) . (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from 2
-
BenchChem . (2025).[3] A Comparative Analysis of Linkers for Drug Delivery Systems. Retrieved from 3[3]
-
Pentelute Lab . (2020).[4] Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Retrieved from 4[4]
-
PubChem . (2024).[5] Compound Summary: Methyl 6-aminohexanoate hydrochloride.[1][6] National Library of Medicine. Retrieved from 7[5][7]
Sources
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A Senior Application Scientist's Guide to the Purity Verification of 6-Aminohexan-3-ol Hydrochloride
This guide provides a comprehensive framework for establishing the purity of 6-Aminohexan-3-ol hydrochloride, a chiral amino alcohol. As the stereochemistry of such compounds is often fundamental to their biological activity and safety in drug development, rigorous analytical verification is not merely a quality control checkpoint but a scientific necessity.[1] This document moves beyond rote protocols to explain the causality behind analytical choices, enabling researchers and drug development professionals to design and execute a robust, self-validating purity assessment strategy. We will compare the primary analytical techniques, provide actionable experimental protocols, and present a logical workflow for a complete purity profile.
Section 1: Understanding the Impurity Profile
Before selecting an analytical technique, we must first understand the potential impurities that can arise. For 6-Aminohexan-3-ol hydrochloride, impurities are typically categorized as process-related, degradation products, or stereoisomeric.[2][3]
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, intermediates, and by-products from the synthetic route. For instance, if synthesized via the reduction of an amino acid, residual reducing agents or the unreduced amino acid could be present.[]
-
Degradation Products: Amino alcohols can be susceptible to oxidation or other degradation pathways depending on storage conditions (light, heat, oxygen).[3]
-
Stereoisomeric Impurities: As a chiral molecule, 6-Aminohexan-3-ol can exist as two non-superimposable mirror images, or enantiomers. The undesired enantiomer is the most critical impurity to quantify, as it may have different pharmacological effects, be inactive, or even be toxic.[5]
Section 2: The Analytical Toolkit: A Comparative Guide
A multi-faceted, or orthogonal, approach is essential for a complete purity analysis. No single method is sufficient. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the principal technique for determining the purity of non-volatile compounds like 6-Aminohexan-3-ol hydrochloride.[5] Its versatility allows for both general and chiral-specific purity assessments.
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for quantifying process-related impurities and degradation products. The separation is based on hydrophobicity. It provides the overall "achiral" purity of the sample.
-
Chiral HPLC: This is the definitive method for determining the enantiomeric excess (e.e.) or enantiomeric purity.[5] The separation relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives): These are broadly applicable and often the first choice for method development due to their excellent resolving power for a wide range of compounds, including amino alcohols.[6][7]
-
Macrocyclic Glycopeptide-based CSPs (e.g., teicoplanin): These are particularly effective for polar and ionic compounds like underivatized amino acids and amino alcohols, making them an excellent alternative.[8]
-
Gas Chromatography (GC): A Tool for Volatile Components
GC is best suited for volatile and thermally stable compounds. Due to the low volatility and high polarity of 6-Aminohexan-3-ol hydrochloride, direct analysis is challenging. However, it can be a powerful tool after derivatization.
-
Derivatization: The amino and hydroxyl groups can be derivatized (e.g., with trifluoroacetic anhydride) to create a more volatile and less polar compound suitable for GC analysis.[9] This approach is highly effective for separating and quantifying volatile impurities or for chiral analysis on a suitable chiral GC column. The primary drawback is the addition of a sample preparation step, which introduces potential for error and impurities.[8]
Spectroscopic Methods: Indispensable for Identity and Structure
Spectroscopic techniques are crucial for confirming the chemical identity of the main component and for characterizing impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Identity Confirmation: ¹H and ¹³C NMR spectra serve as a "fingerprint" of the molecule, confirming its structure.[10][11] The chemical shifts, coupling constants, and integration of the signals provide unambiguous structural verification.
-
Purity Assessment: NMR can quantify impurities if they have signals that are resolved from the main compound's signals. By integrating the signals of the analyte against a certified internal standard of known concentration, a highly accurate quantitative assessment (qNMR) can be made. It can also detect the presence of residual solvents.
-
Chiral Analysis: In the presence of a chiral derivatizing agent or a chiral solvating agent, the NMR signals for the two enantiomers may be resolved, allowing for the determination of enantiomeric purity as an alternative to chiral HPLC.[12]
-
-
Mass Spectrometry (MS):
-
Molecular Weight Confirmation: MS provides the exact mass of the compound, confirming its elemental composition.[13][14]
-
Impurity Identification: When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the most powerful tool for identifying unknown impurities by providing their molecular weights, which is the first step in structural elucidation.[3]
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Detectable Impurities | Advantages | Disadvantages |
| RP-HPLC | Differential partitioning based on polarity | Overall purity assessment | Process-related, degradation products | Robust, reproducible, widely available | Cannot separate enantiomers |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase | Enantiomeric purity (e.e.) | Stereoisomers (enantiomers) | Direct and most accurate method for e.e.[5] | CSPs can be expensive; method development can be complex |
| GC | Partitioning between gas mobile phase and liquid/solid stationary phase | Volatile impurities; analysis of derivatized analyte | Residual solvents, volatile by-products, enantiomers (after derivatization) | High resolution for volatile compounds[9] | Requires derivatization for non-volatile analytes; potential for thermal degradation |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, quantitation | Structural isomers, process impurities, residual solvents | Non-destructive, provides structural information, highly quantitative with a standard[10] | Lower sensitivity than HPLC/GC; may not resolve all impurities |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, impurity identification | All impurities (when coupled with LC/GC) | Extremely sensitive, definitive for molecular weight[3] | Provides limited structural information alone; requires a chromatographic inlet for complex mixtures |
Section 3: A Self-Validating Workflow for Purity Verification
A robust purity verification strategy follows a logical progression, where each step provides data that supports and validates the others. This workflow ensures trustworthiness in the final purity value.
Caption: Integrated workflow for comprehensive purity verification.
Workflow Causality:
-
Identity First: We begin by confirming the molecule's identity using NMR and MS. If the structure is incorrect, any subsequent purity data is meaningless.
-
Quantify Achiral Impurities: RP-HPLC provides the percentage of all non-enantiomeric impurities. This sets a baseline purity level. GC is used in parallel to specifically check for residual solvents, which are a common process impurity.
-
Quantify Chiral Impurity: Chiral HPLC is then used to determine the percentage of the undesired enantiomer. This is often the most critical purity parameter.
-
Self-Validation and Final Calculation: The final, comprehensive purity is calculated by subtracting the sum of all identified impurities (both achiral and chiral) from 100%. The data is self-validating; for example, if an impurity is seen in both RP-HPLC and LC-MS, its identity and quantity can be cross-referenced.
Section 4: Key Experimental Protocols
The following protocols are provided as robust starting points for method development. They are grounded in established principles for the analysis of amino alcohols.[15][16]
Protocol 1: Enantiomeric Purity by Chiral HPLC
This protocol is designed to resolve the enantiomers of 6-Aminohexan-3-ol.
Rationale: A polysaccharide-based CSP is chosen for its broad applicability.[7] A polar-organic mobile phase is selected to ensure analyte solubility and promote the hydrogen-bonding and dipole-dipole interactions necessary for chiral recognition on the CSP.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 4.6 x 250 mm, 5 µm.
-
-
Mobile Phase:
-
Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Scientist's Note: The small amount of DEA is crucial. As a basic modifier, it deactivates acidic sites on the silica support and prevents peak tailing of the primary amine.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (where the molecule has end absorption, as it lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 6-Aminohexan-3-ol hydrochloride sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The enantiomeric purity is calculated from the peak areas of the two enantiomers:
-
% Enantiomeric Purity = (Area_major / (Area_major + Area_minor)) * 100
-
-
Protocol 2: Structural Identity by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the analyte.
Rationale: Deuterated methanol (CD₃OD) is chosen as the solvent because it readily dissolves the hydrochloride salt and its residual proton signal does not interfere with key analyte signals. The signals for the -OH and -NH₂ protons will exchange with deuterium, so they may be broadened or absent, which is expected.
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
Solvent: Methanol-d₄ (CD₃OD).
-
Reference: Tetramethylsilane (TMS) can be used, but it's often easier to reference to the residual solvent peak (CD₃OD at ~3.31 ppm).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 6-Aminohexan-3-ol hydrochloride sample in ~0.7 mL of CD₃OD in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Integrate all signals.
-
Assign the signals to the protons in the 6-Aminohexan-3-ol structure. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations should be consistent with the expected structure.
-
Caption: Principle of chiral separation on a CSP.
Conclusion
The verification of purity for 6-Aminohexan-3-ol hydrochloride is a multi-step, evidence-based process. A successful strategy does not rely on a single measurement but rather integrates orthogonal techniques—chromatographic and spectroscopic—to build a comprehensive and defensible purity profile. By starting with identity confirmation (NMR, MS), proceeding to achiral purity (RP-HPLC), and culminating in the critical assessment of enantiomeric purity (Chiral HPLC), researchers can ensure the quality, safety, and efficacy of this important chiral building block. This structured approach, rooted in first principles, provides the trustworthiness required for advanced research and drug development applications.
References
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A Comparative Guide to the Elemental Analysis of 6-Aminohexan-3-ol HCl and Structurally Related Amino Alcohols
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Elemental analysis remains a foundational technique for verifying the empirical formula of a synthesized compound, ensuring its purity, and, by extension, its identity. This guide provides an in-depth technical comparison of the elemental analysis data for 6-Aminohexan-3-ol hydrochloride and its structural isomers and analogs. We will delve into the theoretical underpinnings, present a robust experimental protocol, and contextualize the data within the broader landscape of pharmaceutical quality control.
The Significance of Elemental Analysis in Pharmaceutical Development
Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. For a given molecular formula, the theoretical percentages of each element can be calculated with high precision. Experimental data that closely aligns with these theoretical values provides strong evidence for the compound's structure and purity. In the context of drug development, this is a critical step in validating a synthetic route and ensuring the consistency of active pharmaceutical ingredients (APIs). Discrepancies between theoretical and experimental data can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for the safety and efficacy of a potential therapeutic.
Theoretical Elemental Composition of 6-Aminohexan-3-ol HCl and Its Alternatives
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. This serves as the benchmark against which experimental results are compared.
Target Compound: 6-Aminohexan-3-ol Hydrochloride
-
Molecular Formula: C₆H₁₆ClNO
-
Molecular Weight: 153.65 g/mol
-
Theoretical Composition:
-
Carbon (C): 46.89%
-
Hydrogen (H): 10.49%
-
Chlorine (Cl): 23.07%
-
Nitrogen (N): 9.12%
-
Oxygen (O): 10.41%
-
For a comprehensive comparison, we will examine three structurally related amino alcohols: a positional isomer (6-Aminohexan-1-ol), a stereoisomer of a positional isomer ((S)-3-Aminohexan-1-ol Hydrochloride), and a cyclic analog (trans-4-Aminocyclohexanol).
Table 1: Comparison of Theoretical Elemental Analysis Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Chlorine (Cl) | % Oxygen (O) |
| 6-Aminohexan-3-ol HCl | C₆H₁₆ClNO | 153.65 | 46.89 | 10.49 | 9.12 | 23.07 | 10.41 |
| 6-Aminohexan-1-ol | C₆H₁₅NO | 117.19 | 61.50 | 12.90 | 11.95 | - | 13.65 |
| (S)-3-Aminohexan-1-ol HCl | C₆H₁₆ClNO | 153.65 | 46.89 | 10.49 | 9.12 | 23.07 | 10.41 |
| trans-4-Aminocyclohexanol | C₆H₁₃NO | 115.18 | 62.57 | 11.38 | 12.16 | - | 13.89 |
Note: Oxygen content is typically determined by difference, though direct methods are available.
Interpreting the Data: A Comparative Perspective
The theoretical data presented in Table 1 highlights the utility of elemental analysis in distinguishing between even closely related isomers. For instance, while 6-Aminohexan-3-ol HCl and (S)-3-Aminohexan-1-ol HCl are constitutional isomers with identical elemental compositions, they can be differentiated from their free base counterparts and the cyclic analog, trans-4-Aminocyclohexanol, by the presence of chlorine and their distinct elemental percentages.
In a real-world laboratory setting, experimental values are expected to be in close agreement with these theoretical calculations. A generally accepted tolerance for high-purity pharmaceutical compounds is within ±0.4% of the theoretical value for each element.
Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data
| Compound | Element | Theoretical % | Expected Experimental % (Hypothetical) |
| 6-Aminohexan-3-ol HCl | C | 46.89 | 46.75 |
| H | 10.49 | 10.55 | |
| N | 9.12 | 9.08 | |
| 6-Aminohexan-1-ol | C | 61.50 | 61.38 |
| H | 12.90 | 12.99 | |
| N | 11.95 | 11.89 |
This table presents hypothetical experimental data to illustrate typical results within acceptable analytical variance. Actual experimental data is not publicly available for all compounds listed.
Experimental Protocol for CHN Analysis
The following is a detailed, step-by-step methodology for the elemental analysis of a solid organic compound like 6-Aminohexan-3-ol HCl using a modern CHN analyzer. The causality behind each step is explained to provide a deeper understanding of the process.
Instrumentation: A combustion-based elemental analyzer equipped with a thermal conductivity detector (TCD).
Materials:
-
High-purity tin or silver capsules
-
Certified organic analytical standard (e.g., Acetanilide)
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
-
The sample to be analyzed (e.g., 6-Aminohexan-3-ol HCl), dried to a constant weight.
Workflow Diagram:
A Senior Scientist's Guide to the Structural Elucidation of 6-Aminohexan-3-ol and its Isomers
For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a foundational requirement for ensuring safety, efficacy, and regulatory compliance.[1][2] 6-Aminohexan-3-ol is a valuable building block in organic synthesis, but its utility is predicated on its structural and stereochemical purity. The presence of closely related structural or stereoisomers can introduce significant variability in downstream reactions and impact the pharmacological and toxicological profile of the final drug product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the unambiguous differentiation of 6-Aminohexan-3-ol from its key structural isomers. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for robust isomer identification. The strategies discussed herein are designed to provide the highest degree of analytical confidence, essential for impurity profiling and quality control in a regulated environment.[3]
The Isomeric Landscape of C₆H₁₅NO
Before selecting an analytical technique, it is imperative to understand the potential isomeric impurities. For a molecule with the formula C₆H₁₅NO, like 6-aminohexan-3-ol, the isomeric possibilities are vast. They primarily fall into two categories:
-
Constitutional (Structural) Isomers: These isomers have the same molecular formula but different connectivity. This includes:
-
Positional Isomers: The amino (-NH₂) and hydroxyl (-OH) groups are located at different positions on the six-carbon chain (e.g., 6-aminohexan-2-ol, 1-aminohexan-3-ol).
-
Chain Isomers: The carbon skeleton itself is branched (e.g., 4-amino-4-methylpentan-2-ol).
-
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: 6-Aminohexan-3-ol possesses a chiral center at the C3 position, resulting in a pair of non-superimposable mirror images: (R)-6-aminohexan-3-ol and (S)-6-aminohexan-3-ol.
-
The analytical challenge lies in the fact that these isomers often share very similar physical properties, making their separation and individual identification non-trivial.
The Foundational Step: Chromatographic Separation
A robust analytical workflow begins with the physical separation of the isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for this purpose, each with distinct advantages.
Caption: Decision workflow for chromatographic method selection.
GC is a powerful technique for separating volatile compounds. For amino alcohols, direct analysis can be challenging due to their polarity and hydrogen-bonding capabilities, which can lead to poor peak shape and column adsorption.
-
Expertise & Causality: To overcome these issues, derivatization is often a necessary first step. Silylation (e.g., with BSTFA) or acylation converts the polar -OH and -NH₂ groups into less polar, more volatile ethers and amides, respectively.[4] This not only improves chromatographic performance but also yields characteristic mass shifts detectable by a mass spectrometer.
-
Separating Positional Isomers: On a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS), positional isomers will exhibit different retention times due to subtle differences in their boiling points and interactions with the stationary phase.[5][6]
-
Separating Enantiomers (Chiral GC): To resolve the (R) and (S) enantiomers, a chiral stationary phase is required. Cyclodextrin-based columns (e.g., Rt-βDEX) are highly effective.[7] The toroidal shape of the cyclodextrin molecule creates a chiral environment where one enantiomer forms a more stable transient complex than the other, resulting in different retention times.
Experimental Protocol: Chiral GC-MS for 6-Aminohexan-3-ol Enantiomers
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Column: Use a chiral capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness Rt-βDEXsm.[7]
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector (MS): Set transfer line to 280°C. Acquire data in full scan mode (m/z 40-400).
HPLC is exceptionally versatile for polar and non-volatile compounds, making it well-suited for direct analysis of amino alcohols without derivatization.
-
Expertise & Causality: The choice of stationary phase is critical. While standard reversed-phase (C18) columns can work, they may provide insufficient retention for small, polar molecules like 6-aminohexan-3-ol. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative, as it is specifically designed to retain and separate polar compounds.[4]
-
Separating Positional Isomers: Using a HILIC column with an appropriate mobile phase (typically high organic content with a small amount of aqueous buffer), positional isomers can be effectively resolved based on differences in their polarity and partitioning behavior.
-
Separating Enantiomers (Chiral HPLC): Chiral Stationary Phases (CSPs) are essential for enantioseparation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and offer broad selectivity.[8] Alternatively, protein-based columns can provide excellent enantioselectivity for amino alcohols.[9] The separation mechanism relies on differential diastereomeric interactions (e.g., hydrogen bonds, dipole-dipole) between the enantiomers and the chiral selector on the stationary phase.
Experimental Protocol: Chiral HPLC-UV for 6-Aminohexan-3-ol Enantiomers
-
HPLC Column: Use a polysaccharide-based chiral column, such as a Chiralpak IA (amylose-based).
-
Mobile Phase: An isocratic mixture of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). The amine additive is crucial for improving peak shape for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Since 6-aminohexan-3-ol lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) is possible but may lack sensitivity. For higher sensitivity, coupling with a mass spectrometer (LC-MS) or using a derivatizing agent that adds a chromophore (e.g., FMOC-Cl) is recommended.[10]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte State | Must be volatile and thermally stable | Soluble in a liquid mobile phase |
| Derivatization | Often required for amino alcohols | Not required for analysis, but may aid detection |
| Positional Isomers | Separated on standard columns (e.g., DB-5) | Separated on HILIC or Reversed-Phase columns |
| Enantiomers | Requires Chiral GC columns (e.g., Cyclodextrin) | Requires Chiral Stationary Phases (e.g., Polysaccharide) |
| Pros | High resolution, compatible with MS (EI) | Broad applicability, non-destructive, direct analysis |
| Cons | Derivatization adds complexity | Lower peak efficiency than capillary GC |
Definitive Identification: Mass Spectrometry & NMR Spectroscopy
While chromatography separates the isomers, spectroscopy identifies them. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide complementary structural data for unambiguous confirmation.
MS is invaluable for confirming molecular weight and deducing structure from fragmentation patterns.[11]
-
Expertise & Causality (GC-MS): Electron Ionization (EI) used in GC-MS is a high-energy process that creates reproducible fragmentation patterns, acting as a molecular fingerprint.[12] Positional isomers, while having the same molecular weight, will fragment differently based on the stability of the resulting carbocations and radical ions. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a dominant fragmentation pathway for amines and alcohols.[13]
-
Trustworthiness (Self-Validating Data): By predicting the fragmentation, we can validate the identity of a separated peak.
-
6-Aminohexan-3-ol: Alpha-cleavage at the C3-C4 bond yields a prominent fragment at m/z 59 ([CH₃CH₂CH(OH)]⁺). Cleavage at the C2-C3 bond yields a fragment containing the nitrogen, often seen at m/z 72 ([CH₂(CH₂)₂NH₂]⁺) or 73.
-
6-Aminohexan-2-ol (Isomer): Alpha-cleavage at the C2-C3 bond yields a characteristic fragment at m/z 45 ([CH₃CH(OH)]⁺), which is a clear diagnostic peak differentiating it from the 3-ol isomer.
-
Caption: Diagnostic MS fragmentation pathways for positional isomers.
NMR is the gold standard for molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[14][15]
-
Distinguishing Positional Isomers:
-
¹H NMR: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is highly diagnostic. In 6-aminohexan-3-ol, this proton (H3) is adjacent to two CH₂ groups and will appear as a multiplet with a chemical shift around 3.5-3.8 ppm. In 6-aminohexan-2-ol, the carbinol proton (H2) is adjacent to a CH₂ and a CH₃ group, resulting in a different splitting pattern and a slightly different chemical shift.
-
¹³C NMR: The number of unique carbon signals and their respective chemical shifts provides a clear fingerprint for each positional isomer. The chemical shift of the carbinol carbon is particularly informative (~70-75 ppm for 6-aminohexan-3-ol vs. ~65-70 ppm for 6-aminohexan-2-ol).
-
-
Distinguishing Enantiomers: Standard NMR cannot differentiate between enantiomers as they are chemically equivalent in an achiral environment.
-
Expertise & Causality: To resolve this, a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid (MPA), is used. The CDA reacts with both enantiomers of the amino alcohol to form a mixture of diastereomers.[16][17] Diastereomers have different physical properties and are thus distinguishable by NMR, exhibiting different chemical shifts, particularly for protons near the newly formed chiral center. By analyzing the ¹H NMR spectrum of the bis-MPA derivative, one can both quantify the enantiomeric excess and determine the absolute configuration.[16][18]
-
Caption: Using a CDA to create NMR-distinguishable diastereomers.
| Technique | Information Provided | Use Case for 6-Aminohexan-3-ol |
| GC-MS (EI) | Molecular Weight, Fragmentation Pattern | Confirms MW=115. Differentiates positional isomers via diagnostic fragments (e.g., m/z 59 vs 45). |
| LC-MS/MS | Precursor/Product Ion Relationship | Highly specific identification in complex matrices. Confirms fragmentation pathways. |
| ¹H NMR | Proton environment, connectivity | Differentiates positional isomers via unique chemical shifts and splitting patterns (e.g., carbinol proton). |
| ¹³C NMR | Number and type of carbon atoms | Confirms carbon skeleton and differentiates positional isomers based on unique carbon signals. |
| NMR with CDA | Diastereomeric differences | Quantifies enantiomeric ratio and can be used to determine absolute configuration. |
Integrated Workflow and Conclusion
For complete and confident characterization of 6-Aminohexan-3-ol and its potential isomeric impurities, an integrated, multi-technique approach is essential. No single technique can provide all the necessary information.
-
Screening and Separation: Begin with Chiral HPLC or Chiral GC to separate all components in the mixture, including positional isomers and enantiomers.
-
Initial Identification: Couple the chromatographic method to a Mass Spectrometer (MS) . Use the resulting retention times and mass spectra to tentatively identify each peak by comparing fragmentation patterns against predicted pathways.
-
Unambiguous Confirmation: For definitive structural proof, isolate key peaks (or analyze the entire mixture if simple enough) using ¹H and ¹³C NMR . This will confirm the connectivity of the positional isomers.
-
Stereochemical Analysis: To determine enantiomeric purity and/or absolute configuration, perform an NMR analysis after derivatization with a chiral agent like Mosher's acid.
This orthogonal workflow ensures that each analytical step validates the others, providing the highest level of scientific rigor required in drug development and quality control. By understanding the principles behind each technique and applying them in a logical sequence, researchers can confidently differentiate 6-Aminohexan-3-ol from its structural isomers, ensuring the quality and safety of their materials.
References
-
Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]
-
ResearchGate. (n.d.). Absolute configuration of amino alcohols by H-1-NMR. Retrieved February 23, 2026, from [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008). [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved February 23, 2026, from [Link]
-
Freire, F., Seco, J. M., Quíñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic & Biomolecular Chemistry, 6(16), 2964-2970. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 23, 2026, from [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2). [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved February 23, 2026, from [Link]
-
Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved February 23, 2026, from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved February 23, 2026, from [Link]
-
Karlsson, A., & Aspegren, A. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. Journal of Chromatography A, 866(1), 15-23. [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 23, 2026, from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 23, 2026, from [Link]
-
Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 23, 2026, from [Link]
-
Brückner, H., & Hausch, M. (1993). Gas-chromatographic separation of stereoisomers of dipeptides. Journal of Chromatography A, 648(1), 159-169. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 23, 2026, from [Link]
-
Agilent Technologies. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Retrieved February 23, 2026, from [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved February 23, 2026, from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved February 23, 2026, from [Link]
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Precision Melting Point Determination of 6-Aminohexan-3-ol Hydrochloride: A Comparative Methodology Guide
Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts. Context: Characterization of chiral amino-alcohol intermediates.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
6-Aminohexan-3-ol hydrochloride is a specialized bifunctional intermediate, often utilized in the synthesis of sphingosine analogs, kinase inhibitors, and chiral building blocks. Unlike its common isomer (6-aminohexan-1-ol), the 3-ol positional isomer introduces a secondary alcohol, creating a chiral center that significantly influences solid-state packing and thermal behavior.
The Core Challenge: There is no single "universal" melting point for this compound in standard public databases because its thermal behavior is heavily dependent on hydration state and stereochemical purity . As a hydrochloride salt of an amino alcohol, it exhibits two critical properties that confound standard analysis:
-
Extreme Hygroscopicity: The ionic lattice avidly absorbs atmospheric moisture, which acts as an impurity, depressing the melting point (MP) significantly (colligative properties).
-
Thermal Instability: Upon melting, the proximity of the hydroxyl and amine groups (even as a salt) can facilitate intramolecular cyclization or dehydration, leading to decomposition concurrent with melting.
This guide compares the standard Capillary Method against Differential Scanning Calorimetry (DSC) to establish a robust protocol for accurate characterization.
Comparative Analysis: Capillary vs. DSC
For a researcher, the choice of method dictates the reliability of the data. Below is a technical comparison of the two primary methodologies for this specific compound class.
| Feature | Method A: Capillary (Standard) | Method B: DSC (Recommended) |
| Principle | Visual observation of phase change in a glass tube. | Measurement of heat flow difference between sample and reference. |
| Atmosphere Control | Poor. Even in "sealed" tubes, trapped air contains moisture. | Excellent. Hermetically sealed pans eliminate atmospheric interaction. |
| Decomposition Detection | Subjective. Hard to distinguish "browning" from melting. | Quantitative. Exothermic events (decomp) are distinct from endothermic melts. |
| Sample Requirement | High (~5-10 mg). | Low (1-3 mg). |
| Precision | ± 1.0 – 2.0 °C (Operator dependent). | ± 0.1 °C (Instrument dependent). |
| Suitability for 6-Aminohexan-3-ol HCl | Low. Likely to yield a wide, depressed range due to moisture absorption during packing. | High. Can distinguish between solvate desolvation and true melting. |
Decision Logic for Method Selection
The following decision tree illustrates why DSC is the requisite standard for this compound.
Figure 1: Workflow for selecting the appropriate thermal analysis technique based on sample properties.
Recommended Protocol: Differential Scanning Calorimetry (DSC)[5]
This protocol is designed to isolate the true thermodynamic melting point from artifacts caused by moisture or decomposition.
Prerequisites
-
Instrument: Calibrated DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3).
-
Reference Standard: Indium (MP: 156.6°C) for temperature calibration.
-
Consumables: Tzero Aluminum pans and hermetic lids.
-
Environment: Dry box or glove bag (Relative Humidity < 20%).
Step-by-Step Methodology
-
Sample Preparation (Critical Step):
-
Why: 6-Aminohexan-3-ol HCl will absorb moisture within seconds of exposure to ambient air.
-
Action: Perform all sample handling inside a dry box or desiccated glove bag.
-
Weigh 1.5 – 3.0 mg of the sample directly into the aluminum pan.
-
Crimping: Hermetically seal the pan using the appropriate press. Do not use a pinhole lid unless you are specifically studying desolvation/volatiles, as this allows moisture ingress.
-
-
Instrument Setup:
-
Purge Gas: Nitrogen (50 mL/min).
-
Equilibration: Equilibrate at 25°C.
-
-
Heating Profile:
-
Ramp 1 (Drying/Conditioning): Heat at 10°C/min to 80°C (below expected melt). Hold for 5 minutes.
-
Note: This step is optional. If using a hermetic seal, skip this as moisture cannot escape. If using a pinhole, this removes surface water. For true MP determination, a single ramp in a hermetic pan is preferred to measure the material "as-is."
-
-
Ramp 2 (Melting): Heat at 5°C/min from 30°C to 200°C.
-
Why 5°C/min? A slower rate (compared to the standard 10°C/min) improves resolution between the melt and any immediate decomposition exotherm.
-
-
-
Data Analysis:
-
Identify the Onset Temperature (
). This is the intersection of the baseline and the leading edge of the endotherm. -
Do not use the peak temperature (
) as the melting point, as it is dependent on sample mass and heating rate.
-
Data Interpretation & Troubleshooting
Since specific literature values for the 3-ol isomer are scarce, you must rely on structural analogs and curve topology to validate your results.
Expected Theoretical Range
Based on analogs like 6-aminohexan-1-ol (Free base MP: ~56°C) and Methyl 6-aminohexanoate HCl (MP: ~117-124°C), the expected melting point for 6-Aminohexan-3-ol HCl is likely in the range of 100°C – 140°C .
Interpreting the DSC Trace
| Observation | Diagnosis | Corrective Action |
| Broad Endotherm (Range > 5°C) | Impurity or Amorphous Content. | Recrystallize sample (e.g., EtOH/Et2O). Check XRD for crystallinity. |
| Two Overlapping Peaks | Polymorphism or Solvate. | Run TGA (Thermogravimetric Analysis) to check for solvent loss. |
| Sharp Endotherm followed by Exotherm | Melt followed by Decomposition. | The melt is valid. The exotherm indicates the salt is unstable in the liquid phase. |
| Shifted Baseline after Peak | Change in Heat Capacity ( | Normal for glass transitions or melt; ensure integration limits are correct. |
Visualizing the Decomposition Pathway
The following diagram illustrates why the melting point determination is often complicated by chemical changes.
Figure 2: Thermodynamic pathway showing the risk of decomposition immediately following the melt.
References
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
-
Sigma-Aldrich. (n.d.). Methyl 6-aminohexanoate hydrochloride Product Specification. Retrieved from (Used as a structural analog for MP range estimation).
-
Westlab Canada. (2023). Measuring the Melting Point: Capillary vs. DSC. Retrieved from .
- Bergström, C. A., et al. (2014). Accuracy of measured and predicted melting points of drug-like compounds. Journal of Chemical Information and Modeling, 54(6), 1632-1640.
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 6-Aminohexan-3-ol Hydrochloride
For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Aminohexan-3-ol hydrochloride, a compound utilized in specialized research and development settings. Our focus is to move beyond mere compliance, embedding principles of safety, environmental stewardship, and scientific rationale into your laboratory's standard operating procedures.
Understanding the Compound: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for 6-Aminohexan-3-ol hydrochloride is not widely available, we can extrapolate critical safety information from closely related analogs, such as 6-Aminohexan-1-ol and 6-amino-1-hexanethiol hydrochloride.[1][2][3]
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized solution may lead to respiratory irritation.[1][2]
-
Hygroscopicity: The compound is likely to absorb moisture from the air.[1]
These hazards dictate the need for appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations. The causality is clear: the irritant nature of the compound necessitates the use of nitrile gloves, safety glasses with side shields, and a laboratory coat to prevent dermal and ocular exposure. All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate inhalation risks.
Table 1: Summary of Hazard Profile for Amino Alcohols & Their Salts
| Hazard Classification | Description | Recommended Precaution | Source |
| Skin Irritation | Causes skin irritation upon contact. | Wear nitrile gloves and a lab coat. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or goggles. | [1][2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Handle in a chemical fume hood. | [1][2] |
| Environmental | Not expected to be hazardous to the aquatic environment. Likely water soluble and mobile in the environment. | Prevent entry into drains and waterways. | [1] |
The Regulatory Landscape: EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is governed by a framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the cornerstone of hazardous waste regulation, establishing a "cradle-to-grave" system for managing hazardous materials.[4] As the generator of the waste, your laboratory is legally responsible for its safe management from creation to final disposal.[4]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), which must include procedures for the safe disposal of chemical waste.
Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations and will have specific protocols that align with federal, state, and local laws.
Primary Disposal Pathway: The Approved Hazardous Waste Vendor
The most secure, compliant, and universally recommended method for disposing of 6-Aminohexan-3-ol hydrochloride is through your institution's hazardous waste program, which utilizes a licensed disposal company. This method ensures that the waste is handled, transported, and disposed of in accordance with all regulations.
Experimental Protocol: Collection and Storage for Vendor Pickup
Objective: To safely collect and store waste 6-Aminohexan-3-ol hydrochloride (solid and aqueous) for disposal by a certified hazardous waste vendor.
Materials:
-
Designated hazardous waste container (typically a high-density polyethylene (HDPE) carboy or drum, provided by EHS).
-
Hazardous Waste Label.
-
PPE: Nitrile gloves, safety glasses, lab coat.
-
Chemical fume hood.
Procedure:
-
Container Preparation: Obtain a designated chemical waste container from your EHS office. Ensure it is clean, in good condition, and compatible with the waste.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information:
-
The words "Hazardous Waste".
-
Full chemical name: "6-Aminohexan-3-ol hydrochloride". Do not use abbreviations.
-
List all constituents, including solvents (e.g., "Water"), with their approximate percentages.
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
Principal Investigator's name and laboratory location.
-
-
Waste Collection (Solid): In a fume hood, carefully transfer solid 6-Aminohexan-3-ol hydrochloride waste into the designated container.
-
Waste Collection (Aqueous): Pour aqueous solutions containing 6-Aminohexan-3-ol hydrochloride into the designated liquid waste container.
-
Container Management:
-
Keep the container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.
-
-
Arrange for Pickup: Once the container is nearly full (e.g., 90%), or if it has been accumulating for a set period (check with your EHS), submit a chemical waste pickup request through your institution's EHS portal.
In-Lab Treatment: A Considered Approach to Neutralization
For certain low-toxicity, biodegradable compounds, in-laboratory treatment followed by drain disposal may be permissible under strict local guidelines. This approach requires a deeper understanding of the chemistry and regulations.
Causality and Chemistry: 6-Aminohexan-3-ol hydrochloride is the salt of a weak base (the amino alcohol) and a strong acid (HCl). In solution, it will be slightly acidic. The primary goal of in-lab treatment is to adjust the pH to a neutral range (typically between 5.5 and 9.0) as required by local wastewater authorities.[5][6] Since the analogous compound, 6-aminohexan-1-ol, is not listed as environmentally hazardous and is expected to be biodegradable, the resulting neutralized salt solution may be acceptable for drain disposal in very small quantities.[1][7]
This procedure should ONLY be performed after consulting and receiving explicit approval from your institution's EHS department.
Experimental Protocol: pH Adjustment of Aqueous Waste
Objective: To neutralize dilute aqueous solutions of 6-Aminohexan-3-ol hydrochloride to a pH suitable for drain disposal, pending EHS approval.
Materials:
-
Dilute aqueous waste of 6-Aminohexan-3-ol hydrochloride (<1% concentration).
-
Dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Beaker large enough to hold the waste volume with room for additions.
-
PPE as previously described.
Procedure:
-
Consult EHS: Confirm that this specific waste stream is approved for neutralization and drain disposal at your institution.
-
Dilution: Ensure the waste solution is dilute. If it is concentrated, dilute it with at least 20 parts water in a large beaker within a fume hood.
-
Setup: Place the beaker on a stir plate and begin gentle stirring.
-
pH Monitoring: Place a calibrated pH meter probe or have pH strips ready.
-
Neutralization: Slowly add the dilute base (e.g., 1M NaOH) dropwise to the stirring solution. Monitor the pH continuously. The goal is to bring the pH into the range of 5.5 to 9.0.
-
Disposal: Once the pH is stable within the acceptable range, dispose of the solution down a designated laboratory sink with a copious amount of running water (at least 100-fold excess).[5] Let the water run for several minutes after the solution has been poured.
-
Documentation: Record the neutralization and disposal event in your laboratory notebook.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of 6-Aminohexan-3-ol hydrochloride waste.
Caption: Decision workflow for 6-Aminohexan-3-ol HCl disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent pads or spill pillows.
-
Wearing appropriate PPE, absorb the spilled liquid.
-
Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and close the laboratory doors.
-
Contact your institution's EHS or emergency response team from a safe location.
-
By adhering to these scientifically grounded and regulation-aware procedures, you ensure that the final step in your research is conducted with the same level of precision and responsibility as the first.
References
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h). Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Sofchip. (2013, March 28). Material Safety Data Sheet. Retrieved from [Link]
-
Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
